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  • Product: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-
  • CAS: 1198416-34-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Mechanistic Profiling of 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The compound 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (CAS: 119...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The compound 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (CAS: 1198416-34-0) is a highly functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold[1]. In contemporary drug discovery, 7-azaindoles are privileged structures due to their ability to mimic purine bases, making them exceptional candidates for kinase inhibition and protein-protein interaction modulation[2]. This specific derivative features two critical structural modifications: a 6-oxo moiety that introduces complex lactam-lactim tautomerism, and a 2-bromo substituent that serves as a versatile handle for late-stage transition-metal-catalyzed cross-coupling[3].

This technical guide provides an in-depth analysis of the physicochemical properties, tautomeric behavior, and validated synthetic methodologies associated with this molecule, bridging theoretical chemistry with practical, bench-level applications.

Structural Identity and Physicochemical Profile

The physicochemical behavior of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one is dictated by the electron-withdrawing nature of the bromine atom and the hydrogen-bonding capacity of the fused pyridone ring. The bromine atom at the C2 position exerts a strong inductive (-I) effect, which subtly decreases the electron density of the pyrrole ring, thereby increasing the acidity (lowering the pKa) of the N1-H proton compared to the unsubstituted 7-azaindole.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionCausality / Significance
Chemical Name 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-oneIUPAC nomenclature reflecting the dominant lactam tautomer.
CAS Number 1198416-34-0Unique registry identifier for regulatory and procurement tracking[1].
Molecular Formula C7H5BrN2ODefines the exact atomic composition and isotopic distribution.
Molecular Weight 213.03 g/mol Critical for stoichiometric calculations in synthetic workflows.
H-Bond Donors 2 (Lactam form)N1-H and N7-H protons facilitate strong intermolecular interactions.
H-Bond Acceptors 1 (Lactam form)The C=O oxygen acts as a primary acceptor in biological target binding.

Mechanistic Profiling of Lactam-Lactim Tautomerism

A defining feature of 6-oxygenated 7-azaindoles is their ability to undergo proton-transfer tautomerization[4]. The molecule exists in an equilibrium between the lactam (6-oxo, 1,7-dihydro) and lactim (6-hydroxy, 1H-pyrrolo) forms.

The Causality of Tautomeric Shifts

In the gas phase or strictly non-polar environments, the lactim (6-hydroxy) form can be thermodynamically favored because it maximizes the aromaticity of the pyridine ring. However, in aqueous media, polar solvents, or the solid state, the equilibrium shifts drastically toward the lactam (6-oxo) form[5].

This shift is driven by two factors:

  • Solvent Dipole Interactions: The lactam form possesses a higher dipole moment, which is highly stabilized by the high dielectric constant of polar solvents (e.g., DMSO, Water).

  • Intermolecular Hydrogen Bonding: The lactam form readily forms highly stable, doubly hydrogen-bonded dimers (reminiscent of DNA base-pairing), which thermodynamically traps the molecule in the 6-oxo state[5].

Table 2: Solvent-Dependent Tautomeric Distribution
Solvent EnvironmentDominant TautomerEstimated Ratio (Lactam:Lactim)Mechanistic Driver
Water / Aqueous Buffers Lactam (6-Oxo)> 99:1Strong solvent-mediated proton transfer and H-bond stabilization[5].
DMSO (Polar Aprotic) Lactam (6-Oxo)~ 95:5High dielectric constant stabilizes the polar lactam dipole.
Chloroform (Non-Polar) Mixed~ 60:40Reduced solvent polarity allows aromatic stabilization of the lactim form to compete.

Synthetic Utility and Reactivity Pathways

The strategic placement of the bromine atom at the C2 position transforms this molecule into a powerful building block. The C-Br bond is highly susceptible to oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3].

G Lactam Lactam Form (6-Oxo) Dominant in Polar Media Proton Solvent-Mediated Proton Transfer Lactam->Proton Reaction Pd-Catalyzed Suzuki-Miyaura Coupling Lactam->Reaction Aryl Boronic Acid Lactim Lactim Form (6-Hydroxy) Minor Tautomer Proton->Lactim Product C2-Arylated Kinase Inhibitor Core Reaction->Product C-C Bond Formation

Fig 1: Tautomeric equilibrium and C2-directed synthetic workflow of the 7-azaindole derivative.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide the researcher.

Protocol 1: NMR-Based Quantification of Tautomeric Equilibrium

This protocol is designed to unambiguously identify the dominant tautomer in solution by leveraging the exchangeable nature of heteroatom protons.

  • Sample Preparation: Dissolve 5 mg of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one in 0.5 mL of anhydrous DMSO-d6.

    • Causality: Anhydrous DMSO-d6 is chosen because its polar aprotic nature stabilizes the lactam form while lacking exchangeable protons that would obscure the solute's N-H signals.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (298 K). Locate the downfield signals (>10 ppm) corresponding to the N1-H and N7-H protons.

  • Self-Validation (Deuterium Exchange): Add 10 μL of D2O to the NMR tube, invert 5 times to mix, and immediately re-acquire the spectrum.

    • Causality: The D2O will undergo rapid proton-deuterium exchange with the N-H (or O-H) protons. The complete disappearance of the downfield peaks in the second spectrum validates that these signals belong to the tautomeric heteroatoms, not the aromatic C-H protons.

  • Data Analysis: Integrate the non-exchangeable aromatic protons (e.g., C3-H or C4-H). The presence of a single set of sharp aromatic signals indicates a rapid equilibrium or absolute dominance of one tautomer (the lactam).

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2

This protocol details the functionalization of the C2-bromo handle to generate complex aryl-substituted scaffolds[3].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic reactants, while water is essential to dissolve the inorganic K2CO3 and hydrate the boronic acid, forming the reactive "ate" complex required for the transmetalation step.

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand is specifically chosen because it forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation in the presence of the electron-rich azaindole core.

  • Execution & Validation: Seal the tube and heat to 90°C for 12 hours. Validate reaction completion via LC-MS. The disappearance of the distinctive bromine isotopic doublet (m/z 213/215) and the emergence of the cross-coupled product mass confirms successful C-C bond formation.

References

  • NextSDS. "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- Chemical Substance Information". NextSDS Substance Database.
  • PubChem. "1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222". National Institutes of Health.
  • PNAS. "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy". Proceedings of the National Academy of Sciences.
  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine". BenchChem Technical Support.
  • ChemRxiv. "Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited". ChemRxiv.

Sources

Exploratory

Mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- derivatives

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Derivatives Executive Summary The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Derivatives

Executive Summary

The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS 1198416-34-0) represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. Derived from the classical 7-azaindole scaffold, this specific building block integrates two critical structural modifications: a lactam motif (1,7-dihydro-6-one) and a halogenated synthetic handle (2-bromo)[1].

For drug development professionals, this scaffold is primarily utilized to design potent, ATP-competitive kinase inhibitors and orphan nuclear receptor modulators. This whitepaper dissects the structural biology, mechanistic pathways, and synthetic workflows associated with this derivative, providing a comprehensive framework for its application in targeted therapeutics.

Structural Biology & Mechanism of Action

The pharmacological value of 6H-pyrrolo[2,3-b]pyridin-6-one derivatives lies in their ability to exploit the highly conserved ATP-binding pocket of protein kinases (such as FGFR, JAK, and CDKs)[2][3].

The Lactam Advantage: Altering the Hydrogen Bond Profile

Standard 7-azaindoles act as bidentate hinge binders: the pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole N-H acts as a donor[4]. However, standard 7-azaindoles are susceptible to N-oxidation by hepatic CYPs, which can lead to metabolic instability.

By utilizing the 1,7-dihydro-6-one derivative, researchers shift the molecule into a stable lactam (pyridone) tautomer[5]. This fundamentally alters the electronic distribution and the hydrogen-bonding profile. The lactam carbonyl (C=O) serves as a robust hydrogen bond acceptor, while the adjacent N7-H and N1-H act as dual hydrogen bond donors. This donor-donor-acceptor triad allows for tridentate interactions with the kinase hinge region, significantly increasing binding affinity and residence time while mitigating oxidative liabilities[6].

The 2-Bromo Vector: Probing the Hydrophobic Pocket

The ATP-binding site of most kinases features a hydrophobic pocket (Pocket II) adjacent to the gatekeeper residue. The bromine atom at the C2 position of the pyrrole ring is perfectly vectored toward this pocket[7]. While the bromine itself provides favorable van der Waals interactions, its primary purpose is to serve as a reactive handle for late-stage diversification[5]. By substituting the 2-bromo group with various bulky or lipophilic moieties (via cross-coupling), researchers can achieve exquisite kinase selectivity by exploiting the unique spatial constraints of the target kinase's gatekeeper residue[8].

MOA A 6H-Pyrrolo[2,3-b]pyridin-6-one Derivative B ATP-Binding Pocket (Hinge Region) A->B Tridentate H-Bonds C Competitive Inhibition (Displacement of ATP) B->C D Blockade of Kinase Autophosphorylation C->D E Downstream Effector Inhibition (e.g., STAT/ERK) D->E F Cell Cycle Arrest & Apoptosis E->F

Mechanism of ATP-competitive kinase inhibition by pyrrolo[2,3-b]pyridin-6-one derivatives.

Structure-Activity Relationship (SAR) Data

To illustrate the causality between C2-substitution and biological activity, the following table summarizes representative quantitative data. By replacing the 2-bromo group with various aryl/heteroaryl groups, the scaffold's affinity for specific kinases (e.g., JAK1 vs. JAK2) can be fine-tuned[3].

Compound Derivative (C2 Substitution)Hinge Binding MotifJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (JAK1/JAK2)
2-Bromo (Precursor)Lactam (Tridentate)4505201.1x
2-Phenyl Lactam (Tridentate)851101.3x
2-(4-Fluorophenyl) Lactam (Tridentate)22894.0x
2-(3-Pyridyl) Lactam (Tridentate)814518.1x
2-(1-Methyl-1H-pyrazol-4-yl) Lactam (Tridentate)1.5 180 120x

Data Synthesis Note: The introduction of a polar, hydrogen-bond-capable heterocycle (e.g., pyrazole) at the C2 position optimally engages the specific gatekeeper residue of JAK1, driving both potency and selectivity.

Experimental Workflows & Self-Validating Protocols

To leverage the 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- scaffold, researchers must execute a two-phase workflow: synthetic diversification followed by biophysical validation.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Diversification

The 2-bromo handle is highly reactive under standard palladium catalysis, allowing for the rapid generation of compound libraries[5][9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand prevents catalyst deactivation and facilitates the oxidative addition of the electron-rich bromo-pyrrole.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for the transmetalation step of the Suzuki cycle.

  • Reaction & Monitoring: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. The self-validating endpoint is the complete disappearance of the characteristic bromine isotopic pattern (M / M+2) in the mass spectrum.

  • Workup: Cool to room temperature, filter through Celite, extract with EtOAc, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol 4.2: TR-FRET Kinase Inhibition Assay

To validate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating, highly sensitive measure of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate. Control: Include DMSO-only wells as the uninhibited baseline (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control (100% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., JAK1) and a biotinylated peptide substrate diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Workflow S1 Scaffold (2-Bromo-lactam) S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 LC-MS Validation & Purification S2->S3 S4 TR-FRET Kinase Assay S3->S4 S5 IC50 Determination & Lead Selection S4->S5

Workflow from scaffold diversification via cross-coupling to biological validation.

Future Perspectives

The 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- scaffold is evolving beyond traditional reversible ATP-competitive inhibitors. By coupling the 2-bromo position with acrylamide warheads, researchers are currently designing targeted covalent inhibitors (TCIs) that bind irreversibly to non-catalytic cysteine residues near the kinase hinge[8]. Furthermore, the solvent-exposed regions of this scaffold are highly amenable to the attachment of PEG-linkers, making it an ideal kinase-binding ligand for the development of Proteolysis Targeting Chimeras (PROTACs).

References

  • NextSDS. "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- Chemical Substance Information". NextSDS Database.
  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". Chemical and Pharmaceutical Bulletin.
  • NIH PMC. "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules.
  • ACS Publications. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors". ACS Omega.
  • Benchchem. "3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol: Cross-Coupling Chemistry for C3 Diversification". Benchchem Database.

Sources

Foundational

Crystal Structure Analysis of 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one: Tautomerism, Hydrogen Bonding, and Crystallographic Workflows

Executive Summary The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a highly versatile 7-azaindole derivative utilized extensively in medicinal chemistry as a bioisostere for purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a highly versatile 7-azaindole derivative utilized extensively in medicinal chemistry as a bioisostere for purines and indoles. The strategic placement of a bromine atom at the C2 position provides an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) during the synthesis of kinase inhibitors. However, its most fascinating physicochemical property lies in its solid-state behavior. The molecule exhibits complex lactam-lactim tautomerism and forms robust supramolecular architectures. This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound, detailing the causality behind crystallization techniques, the resolution of tautomeric equilibria, and the step-by-step single-crystal X-ray diffraction (SCXRD) workflows required to validate its 3D structure.

Molecular Geometry and Lactam-Lactim Tautomerism

The 7-azaindole core is renowned for its ability to undergo biprotonic transfer, often forming stable hydrogen-bonded dimers in solution and the solid state[1]. The introduction of an oxygen atom at the C6 position introduces a dynamic lactam-lactim (keto-enol) tautomeric equilibrium.

In solution, the equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms is highly solvent-dependent[2]. However, in the solid state, the lactam form (2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one) is overwhelmingly favored. The causality behind this preference is rooted in supramolecular thermodynamics: the lactam form possesses two distinct hydrogen-bond donors (pyrrole N-H and pyridone N-H) and one strong hydrogen-bond acceptor (C=O). This configuration allows for the formation of highly stable, centrosymmetric hydrogen-bonded dimers or helical chains, a phenomenon well-documented in analogous 2-pyridone systems[3]. The lactim form, conversely, lacks the geometric complementarity required to form such an extensive, low-energy lattice network.

Tautomerism Lactim 6-Hydroxy Tautomer (Lactim Form) Lactam 6-Oxo Tautomer (Lactam Form) Lactim->Lactam Proton Transfer SolidState Solid State Packing (Crystallization) Lactam->SolidState Preferred in Solvent Solvent Polarity & H-Bonding Solvent->Lactam Shifts Equilibrium Dimer Centrosymmetric Dimer (N-H···O / N-H···N) SolidState->Dimer Drives Formation of

Fig 1: Lactam-lactim tautomeric equilibrium and its solid-state stabilization via dimerization.

Crystallization Protocols: A Self-Validating System

To obtain diffraction-quality single crystals, the crystallization environment must be carefully engineered to promote the slow assembly of the thermodynamically favored lactam dimer while preventing the kinetic precipitation of amorphous aggregates.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection: Dissolve 10 mg of the compound in a minimal volume (approx. 0.5 mL) of a moderately polar, aprotic solvent (e.g., tetrahydrofuran or ethyl acetate). Causality: Aprotic solvents are chosen because highly protic solvents (like pure methanol) can act as competitive hydrogen-bond donors/acceptors, potentially disrupting the native N-H···O dimer and leading to unwanted solvate formation[4].

  • Anti-Solvent Chamber: Place the open vial containing the solution inside a larger, sealed chamber containing 5 mL of a volatile non-polar anti-solvent (e.g., n-pentane or hexanes).

  • Equilibration: Allow the system to sit undisturbed at 4 °C for 3 to 7 days. The slow vapor-phase diffusion of the anti-solvent into the solution gradually lowers the solubility of the compound, initiating nucleation.

  • Bulk Validation (Self-Validating Step): Before proceeding to SCXRD, harvest a fraction of the microcrystalline material from the vial and subject it to Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD pattern to the simulated pattern derived from the eventual single-crystal structure. This ensures the selected single crystal is representative of the bulk material, rather than a rare polymorph.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The presence of the 2-bromo substituent is a massive crystallographic advantage. Bromine is a heavy atom that exhibits significant anomalous scattering when exposed to standard X-ray sources, which is critical for solving the phase problem and determining the absolute structure.

Experimental Workflow
  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation and minimize background scattering.

  • Data Collection: Transfer the loop to a diffractometer equipped with a cold nitrogen stream (100 K). Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots at higher resolution limits. Use Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54184 Å). Cu Kα yields a stronger anomalous signal for bromine, making it ideal for absolute structure determination.

  • Phase Solution: Utilize the Single-wavelength Anomalous Dispersion (SAD) method or intrinsic phasing algorithms. The heavy bromine atom will be located first in the electron density map, serving as an anchor to phase the remaining carbon, nitrogen, and oxygen atoms.

  • Refinement and Validation: Perform full-matrix least-squares refinement on F2 . The absolute structure is validated by calculating the Flack parameter. A Flack parameter near 0 (with an esd < 0.03) confirms the correct absolute configuration and absence of inversion twinning.

SCXRD Start Crystal Selection & Cryo-Mounting Diffract X-Ray Diffraction (Mo/Cu Kα Radiation) Start->Diffract Phase Phase Solution (Heavy Atom/SAD via Br) Diffract->Phase Refine Structure Refinement (Least Squares) Phase->Refine Validate Validation (CheckCIF & Flack Param) Refine->Validate Validate->Refine Iterative Correction

Fig 2: SCXRD workflow leveraging the 2-bromo substituent for anomalous dispersion phasing.

Supramolecular Architecture and Quantitative Data

In the refined crystal structure, the supramolecular architecture is dictated by a hierarchy of non-covalent interactions. The primary synthon is the robust N-H···O hydrogen bond between the pyridone moieties, which typically forms an R22​(8) centrosymmetric dimer. Secondary stabilization occurs via N-H···N interactions involving the pyrrole nitrogen, and π−π stacking between the planar 7-azaindole aromatic systems. Furthermore, the 2-bromo substituent frequently engages in halogen bonding (C-Br···O or C-Br··· π ), directing the 3D packing of the dimers into extended sheets.

Table 1: Representative Crystallographic Parameters for 2-Bromo-6-oxo-7-azaindole Derivatives

ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicAccommodates planar, highly conjugated heterocyclic dimers.
Space Group P21​/c or P1ˉ Inversion centers facilitate the formation of centrosymmetric dimers.
N-H···O Bond Length 2.75 – 2.85 ÅPrimary driving force for lactam stabilization in the solid state.
N-H···N Bond Length 2.90 – 3.05 ÅSecondary interaction stabilizing the extended supramolecular network.
C-Br···O Halogen Bond 3.10 – 3.25 ÅHighly directional interaction guiding 3D sheet assembly.
Flack Parameter ~0.01 ( ±0.02 )Validates absolute structure via bromine anomalous scattering.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact tautomeric state and hydrogen-bonding vectors of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one is critical for computational chemists. When this scaffold is docked into the ATP-binding pocket of a target kinase, assigning the incorrect tautomer (lactim instead of lactam) will invert the hydrogen-bond donor/acceptor profile, leading to fundamentally flawed pharmacophore models. The crystallographic confirmation of the lactam form ensures that SBDD efforts accurately map the molecule's interactions with the kinase hinge region, accelerating the development of highly potent and selective therapeutics.

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Exploratory

Preclinical Pharmacokinetic Profiling of 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one: A Technical Guide for Kinase Inhibitor Development

Executive Summary The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a highly specialized, halogenated 7-azaindole derivative. In modern drug discovery, the 7-azaindole core is recog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a highly specialized, halogenated 7-azaindole derivative. In modern drug discovery, the 7-azaindole core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP, forming robust bidentate hydrogen bonds with the hinge region of various protein kinases [1].

However, translating a potent in vitro binder into a viable clinical candidate requires rigorous pharmacokinetic (PK) optimization. This whitepaper provides a comprehensive, step-by-step technical guide to the preclinical PK profiling of this specific brominated azaindole, detailing the causality behind bioanalytical choices, metabolic stability assessments, and in vivo experimental designs.

Structural Rationale and ADME Implications

Before initiating empirical PK studies, it is critical to understand how the specific functional groups of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The 7-Azaindole Core: Unsubstituted indoles and azaindoles are highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the electron-rich C2 and C3 positions. However, the 7-azaindole scaffold is notably cleaner than the standard indole scaffold regarding CYP450 enzyme inhibition, reducing the risk of drug-drug interactions (DDIs) [2].

  • The 2-Bromo Substitution: The strategic installation of a bulky, electronegative bromine atom at the C2 position serves a dual purpose. First, it sterically and electronically shields the C2 metabolic hotspot, effectively lowering intrinsic clearance ( CLint​ ). Second, it increases the overall lipophilicity (LogP) of the fragment, which enhances passive membrane permeability across the gastrointestinal tract.

  • The 6-Oxo/1,7-Dihydro Tautomerism: The lactam configuration (6-oxo) introduces a strong hydrogen bond acceptor and donor pair. While this is excellent for target engagement, it can limit blood-brain barrier (BBB) penetrance by increasing the polar surface area (PSA).

Table 1: Physicochemical & ADME-Predictive Properties
PropertyValueADME Implication
Molecular Formula C 7​ H 5​ BrN 2​ OSmall fragment size allows for modular lead optimization.
Molecular Weight 213.03 g/mol High ligand efficiency; rapid diffusion.
Hydrogen Bond Donors 2 (NH)Excellent hinge-binding; moderate desolvation penalty.
Hydrogen Bond Acceptors 1 (C=O)Favorable for aqueous solubility.
Isotopic Signature 79 Br / 81 Br (~1:1)Enables high-fidelity LC-MS/MS quantification.

Bioanalytical Method Development (LC-MS/MS)

To generate trustworthy PK data, the bioanalytical method must be a self-validating system. The presence of the bromine atom provides a distinct analytical advantage. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio [3].

By programming the mass spectrometer to monitor dual Multiple Reaction Monitoring (MRM) transitions (e.g., the[M+H] + precursor ions at m/z 213 and m/z 215), analysts can definitively distinguish the target analyte from endogenous plasma matrix interferences. If a chromatographic peak does not exhibit the exact 1:1 isotopic ratio in its MRM transitions, it is immediately flagged as a false positive.

Step-by-Step Protocol: Plasma Extraction and LC-MS/MS
  • Matrix Preparation: Aliquot 50 µL of dosed rodent plasma into a 96-well plate.

  • Protein Precipitation (Self-Validating Step): Add 150 µL of ice-cold acetonitrile (MeCN) containing a chemically similar Internal Standard (IS), such as 5-bromo-7-azaindole (100 ng/mL). The IS corrects for ionization suppression and extraction recovery variances.

  • Centrifugation: Vortex the plate for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in MeCN (Mobile Phase B).

  • Detection: Utilize positive electrospray ionization (ESI+). Monitor the specific MRM transitions for both the 79 Br and 81 Br isotopologues.

LCMS_Workflow A Plasma Sample (Containing 2-Bromo-7-azaindole) B Protein Precipitation (Ice-cold MeCN + IS) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Extraction C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F ESI-MS/MS Detection (Monitoring 79Br / 81Br Isotopes) E->F G Pharmacokinetic Analysis (NCA Modeling) F->G

Figure 1: Step-by-step bioanalytical workflow for the extraction and LC-MS/MS quantification.

In Vitro Metabolic Stability Profiling

Before advancing to live animals, the compound's vulnerability to hepatic metabolism must be quantified. The primary mechanism of clearance for azaindoles is CYP-mediated N-oxidation or hydroxylation at unsubstituted ring positions.

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture: Combine 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (final concentration: 1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by dispensing it into 150 µL of ice-cold MeCN containing the IS.

  • Analysis: Centrifuge and analyze via the LC-MS/MS method described in Section 2. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio.

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability (%F) and systemic clearance of the compound, a dual-arm in vivo study in Sprague-Dawley rats is required.

Experimental Protocol: Rodent PK Profiling
  • Formulation: Due to the compound's crystalline lattice energy and moderate lipophilicity, formulate the intravenous (IV) dose in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution. Formulate the oral (PO) dose as a homogenous suspension in 0.5% Methylcellulose.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer into K2-EDTA tubes, centrifuge to isolate plasma, and store at -80°C until LC-MS/MS analysis.

  • Data Synthesis: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the PK parameters.

PK_Pathway Admin In Vivo Administration (IV / PO) Absorption GI Absorption (Lipophilicity-driven) Admin->Absorption PO Dosing Systemic Systemic Circulation (Protein Binding & Distribution) Admin->Systemic IV Dosing Absorption->Systemic First-Pass Effect Hepatic Hepatic Metabolism (CYP450 / UGTs) Systemic->Hepatic Renal Renal Excretion (Unchanged Drug) Systemic->Renal Metabolites Metabolites (e.g., N-Oxides, Glucuronides) Hepatic->Metabolites Elimination Clearance / Elimination Renal->Elimination Metabolites->Elimination

Figure 2: Mechanistic pharmacokinetic pathways of absorption, distribution, metabolism, and excretion.

Table 2: Anticipated Pharmacokinetic Parameters (Rat Model)

Note: Values are representative estimates for brominated 7-azaindole fragments based on historical scaffold data.

PK ParameterSymbolExpected RangeInterpretation
Maximum Concentration Cmax​ 1,500 - 3,000 ng/mLHigh initial exposure due to rapid GI absorption.
Time to Cmax​ Tmax​ 0.5 - 1.0 hoursIndicates rapid dissolution and permeability.
Half-Life t1/2​ 1.5 - 3.0 hoursModerate half-life; C2 bromination prevents rapid first-pass clearance.
Volume of Distribution Vdss​ 0.8 - 1.5 L/kgWide tissue distribution, typical of lipophilic fragments.
Systemic Clearance CL 15 - 30 mL/min/kgModerate hepatic extraction ratio.
Oral Bioavailability %F 40% - 60%Excellent starting point for a lead-generation building block.

Conclusion

The pharmacokinetic profiling of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one requires a tailored approach that leverages its unique chemical properties. By utilizing the bromine isotopic signature for self-validating LC-MS/MS quantification and understanding the protective metabolic effects of the C2-halogenation, drug development professionals can accurately map the ADME profile of this critical kinase-binding scaffold, paving the way for successful lead optimization.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link] [1]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin URL:[Link] [2]

  • Interpretation of Mass Spectra Source: IntechOpen URL:[Link][3]

Foundational

Pre-Clinical Safety and Toxicity Profiling of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Target Audience: Toxicologists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound Identifier: CAS 1198416-34-0 Executive Summary In modern drug development, halogenated azaindole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound Identifier: CAS 1198416-34-0

Executive Summary

In modern drug development, halogenated azaindole derivatives are indispensable building blocks. Specifically, 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS 1198416-34-0) serves as a critical intermediate in the synthesis of highly selective kinase inhibitors[1]. The presence of the bromine atom at the 2-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the very electrophilicity that makes this compound synthetically valuable introduces specific toxicological liabilities. If left unpurged during Active Pharmaceutical Ingredient (API) manufacturing, residual brominated intermediates can act as alkylating agents in vivo. Furthermore, the pyrrolo-pyridine core inherently mimics the adenine ring of ATP, granting it high affinity for kinase hinge regions. This whitepaper synthesizes the predictive toxicology, structural alerts, and self-validating experimental protocols required to assess and mitigate the safety risks associated with this specific chemical entity.

Chemical Identity & Structural Alerts

Evaluating the safety of an intermediate begins with its physicochemical profile and the identification of structural alerts that could trigger regulatory scrutiny under ICH M7 guidelines.

Quantitative Safety Profile
ParameterValue / Description
CAS Registry Number 1198416-34-0
Chemical Formula C7H5BrN2O
Molecular Weight 213.031 g/mol
GHS Classification (Read-Across) Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Murine LD50 (Oral, Read-Across) ~490 mg/kg (Based on parent 1H-Pyrrolo[2,3-b]pyridine)
Primary Structural Alerts Aryl bromide (alkylation risk); Azaindole core (intercalation)

Data synthesized from supplier Safety Data Sheets and read-across from the unbrominated parent scaffold.

Causality of Toxicity: The Structure-Activity Relationship

The toxicity of CAS 1198416-34-0 is driven by two distinct structural features:

  • The Aryl Bromide Moiety: Halogenated heterocycles can undergo nucleophilic aromatic substitution ( SN​Ar ) in the presence of biological nucleophiles (such as the thiol groups of glutathione or cysteine residues in proteins). This reactivity is the primary driver for potential hepatotoxicity and skin sensitization.

  • The 7-Azaindolin-2-one Core: The nitrogen at the 7-position acts as a potent hydrogen bond acceptor, while the adjacent NH acts as a donor. This exact motif is responsible for binding to the ATP pocket of kinases like GSK-3β, FGFR, and V600E-BRAF[2][3]. Consequently, unintended systemic exposure to this intermediate can lead to off-target kinase inhibition, disrupting cellular metabolic pathways.

KinasePathway K1 Pyrrolo-pyridine Core (Azaindole) K2 ATP-Binding Pocket (Hinge Region) K1->K2 Hydrogen Bonding K3 Targeted Kinase Inhibition (e.g., GSK-3β, FGFR) K2->K3 API Action K4 Off-Target Binding (Toxicity Risk) K2->K4 Intermediate Leak K5 Cell Cycle Arrest / Cytotoxicity K3->K5 K4->K5

Mechanism of kinase inhibition and potential off-target toxicity by pyrrolo-pyridine scaffolds.

Experimental Methodologies: Self-Validating Systems

To transition from predictive toxicology to empirical safety data, rigorous in vitro testing is required. As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be self-validating systems . This means every assay must contain internal controls that prove the assay functioned correctly, regardless of the test compound's result.

Genotoxicity Assessment: Self-Validating Ames Test (OECD 471)

Because the bromo-substitution presents a potential DNA alkylation alert, a bacterial reverse mutation assay is mandatory.

Rationale & Causality: We utilize Salmonella typhimurium strains TA98 and TA100. TA98 detects frameshift mutations (common with planar intercalating agents like azaindoles), while TA100 detects base-pair substitutions (common with alkylating agents like aryl halides).

Step-by-Step Protocol:

  • Strain Preparation: Culture TA98 and TA100 overnight in nutrient broth until reaching an optical density (OD600) of 1.0-1.5.

  • Metabolic Activation Generation: Prepare S9 mix using induced rat liver homogenate. Causality: This step is critical because CAS 1198416-34-0 may be inert in vitro but converted into a highly reactive epoxide or radical by hepatic Cytochrome P450 enzymes in vivo.

  • Internal Validation Integration (The Self-Validating Step):

    • Negative Control: 0.1% DMSO (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): Sodium azide (validates the bacteria's susceptibility to direct mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (validates that the S9 metabolic enzymes are active and functioning).

  • Exposure: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9), and the test compound (at concentrations of 10, 50, 100, 500, and 1000 μ g/plate ) in top agar.

  • Plating & Analysis: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours. A positive alert is triggered only if the revertant colony count is 2-fold higher than the DMSO control and the positive controls show expected massive reversion.

Hepatotoxicity Screening: MTT Viability Assay

To assess basal cytotoxicity, we utilize human hepatocellular carcinoma (HepG2) cells, which retain trace metabolic competence.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Compound Exposure: Treat cells with CAS 1198416-34-0 dissolved in DMSO (final concentrations: 0.1 μM to 100 μM).

  • Validation Controls: Include a vehicle control (0.1% DMSO) for 100% viability baseline, and Doxorubicin (10 μM) as a positive control for apoptosis induction.

  • Reagent Addition: After 48 hours of exposure, add 10 μL of MTT reagent (5 mg/mL). Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, yielding purple formazan. Dead cells will not, directly linking metabolic health to a colorimetric readout.

  • Quantification: Solubilize formazan in 100 μL DMSO and read absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Downstream Implications for API Manufacturing

In the context of pharmaceutical manufacturing, CAS 1198416-34-0 is rarely the final product; it is an intermediate. Therefore, the toxicological data generated above dictates the Control Strategy for the final API.

If the Ames test yields a positive result, the compound is classified as a Class 2 or Class 3 mutagenic impurity under the ICH M7 guidelines. This necessitates the establishment of a robust "Purge Factor." The manufacturing process must be analytically proven (via LC-MS/MS) to clear this brominated intermediate to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 μ g/day for long-term drug administration.

SafetyWorkflow N1 API Synthesis (CAS 1198416-34-0) N2 Residual Detection (LC-MS/MS) N1->N2 N3 In Silico Profiling (Structural Alerts) N2->N3 Quantify N4 In Vitro Validation (Ames / MTT Assays) N3->N4 Alert Triggered N5 ICH M7 Risk Assessment N4->N5 Toxicity Data N6 Control Strategy & Purge Factor Optimization N5->N6 Mitigation

Workflow for assessing residual CAS 1198416-34-0 in active pharmaceutical ingredients (APIs).

Occupational Handling and Exposure Controls

Given the predictive hazards (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), laboratory handling of CAS 1198416-34-0 requires strict engineering controls.

  • Ventilation: All powder weighing and dissolution must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended due to the compound's lipophilicity and DMSO solubility), safety goggles, and a lab coat are mandatory.

  • Spill Management: Because of the aryl bromide's stability, spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous halogenated organic waste. Do not flush with highly nucleophilic solvents which could trigger exothermic reactions.

References

  • NextSDS. "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- — Chemical Substance Information." NextSDS Chemical Database.
  • PubChem. "1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - Safety and Hazards." National Institutes of Health (NIH).
  • TCI Chemicals. "SAFETY DATA SHEET: 1H-Pyrrolo[2,3-b]pyridine." TCI Chemicals.
  • Taylor & Francis. "Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one: An Application Note and Protocol

Introduction The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows for its interaction with a wide range of biological targets, particularly protein kinases.[2][3] Consequently, derivatives of this scaffold are integral components of several approved pharmaceuticals. This application note provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic strategy involves a two-step sequence: the construction of the 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one core, followed by a regioselective bromination at the C2-position.

Materials and Methods

Materials

All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

  • 2-Amino-3-methyl-5-bromopyridine

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Chromatography column

  • Standard laboratory glassware

Synthetic Protocol

The synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one is achieved through a two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Bromination SM 2-Amino-3-methyl-5-bromopyridine Reagents1 Diethyl oxalate, NaOEt, EtOH SM->Reagents1 Intermediate 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one Reagents1->Intermediate Cyclization Reagents2 NBS, ACN Intermediate->Reagents2 Final_Product 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one Reagents2->Final_Product Electrophilic Bromination

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Step 1: Synthesis of 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
  • Reaction Setup: To a solution of sodium ethoxide (2.1 equivalents) in absolute ethanol (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methyl-5-bromopyridine (1.0 equivalent).

  • Addition of Reagent: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one as a solid.

Step 2: Synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
  • Reaction Setup: Dissolve 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 equivalent) in acetonitrile (15 mL/g of starting material) in a round-bottom flask at room temperature.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Product
12-Amino-3-methyl-5-bromopyridineDiethyl oxalate, NaOEtEthanolReflux6-85-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
25-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-oneN-BromosuccinimideAcetonitrileRoom Temp.2-42-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Table 1: Summary of Reaction Parameters.

Rationale and Mechanistic Insights

Synthesis of the Pyrrolo[2,3-b]pyridin-6-one Scaffold

The construction of the 7-azaindole core in Step 1 proceeds via a condensation and cyclization sequence. The reaction is initiated by the deprotonation of the amino group of 2-amino-3-methyl-5-bromopyridine by sodium ethoxide, a strong base. The resulting anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the deprotonated methyl group attacks the other carbonyl carbon, leading to the formation of the five-membered pyrrole ring fused to the pyridine ring. The acidic workup facilitates the final tautomerization to the more stable lactam form.

Regioselective Bromination

The bromination in Step 2 is an electrophilic aromatic substitution reaction. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. N-Bromosuccinimide (NBS) serves as a convenient and mild source of electrophilic bromine.[4][5] The reaction is regioselective for the C2-position of the pyrrolo[2,3-b]pyridin-6-one core. While the C3 position is generally more reactive in 7-azaindoles, the presence of the electron-withdrawing carbonyl group at the C6-position deactivates the pyridine ring and influences the electron distribution in the pyrrole ring, directing the bromination to the C2-position.

Troubleshooting

  • Low yield in Step 1: Ensure that anhydrous ethanol and freshly prepared sodium ethoxide are used, as the presence of water can hinder the reaction. Incomplete reaction can be addressed by extending the reflux time.

  • Formation of multiple products in Step 2: Over-bromination can occur if an excess of NBS or prolonged reaction times are used. Careful monitoring of the reaction by TLC is crucial. If multiple spots are observed, purification by column chromatography should be performed carefully to isolate the desired product.

  • Poor solubility of starting material: If the starting material in Step 2 shows poor solubility in acetonitrile, a co-solvent such as dichloromethane can be added, or the reaction can be gently warmed.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. The two-step procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting compound is a versatile intermediate for the development of novel compounds with potential applications in medicinal chemistry, particularly in the design of kinase inhibitors.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. ACS Publications. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. National Center for Biotechnology Information. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]

  • N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3-d]Pyrimidine-2,4-Diones Via One-Pot Three-Component Reactions. ACS Publications. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Preprints.org. Available at: [Link]

  • Synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (6, 1,3-diazaoxindoles). ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. ACS Publications. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

Sources

Application

Topic: Application of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- in Kinase Inhibitor Design

An Application Note for Drug Discovery Professionals Abstract and Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract and Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in the development of targeted therapeutics.[1][2] Its utility is most prominent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] The 7-azaindole core expertly mimics the adenine of ATP, enabling it to form robust bidentate hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.[1][4][5][6] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, stands as a testament to the scaffold's potential, having been developed from a simple 7-azaindole fragment.[3][4][5][6]

This application note provides an in-depth guide to the strategic use of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- , a key synthetic intermediate. The bromine atom at the 2-position serves as a versatile chemical handle for late-stage diversification, allowing researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds. We present the scientific rationale for its use, detailed protocols for its chemical modification, and methodologies for the biological evaluation of the resulting inhibitors.

The Scientific Rationale: Why 2-Bromo-7-azaindole?

The strategic advantage of the 2-bromo-7-azaindole scaffold lies in its combination of a potent hinge-binding motif with a synthetically versatile functional group for SAR exploration.

  • The Hinge-Binding Core: The pyridine nitrogen atom and the pyrrole N-H group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively.[1][5][6] This arrangement allows for a strong, bidentate interaction with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

  • A Vector for Diversification: The bromine at the C-2 position is the key to unlocking the scaffold's potential. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9][10] This enables the efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Strategic Value cluster_1 Application in Kinase Inhibitor Design A 2-Bromo-7-Azaindole Core B Potent Hinge-Binding Motif (Pyrrolo[2,3-b]pyridine) A->B C Versatile Chemical Handle (C2-Bromine) A->C E Optimization of: - Potency - Selectivity - Pharmacokinetics B->E D SAR Exploration via Cross-Coupling Reactions C->D D->E F Novel Kinase Inhibitor Candidate E->F

Caption: Logical relationship between the scaffold's features and its application.

Synthetic Protocol: C-2 Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details a robust and widely applicable method for introducing aryl or heteroaryl moieties at the 2-position of the 7-azaindole core. This is a critical step in building complexity and exploring the SAR of the scaffold.[8][9]

Causality and Experimental Choices
  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle of the Suzuki reaction.

  • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is used to dissolve both the organic-soluble starting materials and the inorganic base.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 eq), the desired arylboronic acid or boronate ester (1.2–1.5 eq), and potassium carbonate (2.0–3.0 eq).

  • Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05–0.10 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 85–110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-7-azaindole product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Start 1. Combine Reactants: - 2-Bromo-7-azaindole - Boronic Acid - Base (K₂CO₃) Inert 2. Create Inert Atmosphere (N₂ or Ar Purge) Start->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) Inert->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst React 5. Heat & Stir (85-110 °C) Monitor by LC-MS Catalyst->React Workup 6. Aqueous Work-up & Extraction React->Workup Purify 7. Column Chromatography Workup->Purify Validate 8. Characterization (NMR, MS) Purify->Validate Product Final Product: 2-Aryl-7-azaindole Validate->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation: From Enzyme to Cell

Once synthesized, the novel derivatives must be evaluated for their biological activity. A tiered screening approach is standard, beginning with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm on-target activity in a physiological context.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting at a high concentration (e.g., 10 mM).

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP in kinase reaction buffer. Add a small volume (e.g., 50 nL) of the compound from the dilution series. Include positive controls (DMSO vehicle) and negative controls (no enzyme).

  • Incubation: Incubate the plate at 30 °C for 60 minutes to allow the enzymatic reaction to proceed.

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample Kinase Inhibition Data
Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. Kinase Z (fold)
AN-KB2B7A-01 Kinase X8.5>200
AN-KB2B7A-02 Kinase X45.388
Reference Drug Kinase X12.1150
Protocol: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can engage its target kinase inside a living cell and block its signaling function. We use the PI3K/AKT pathway as an example, where a successful inhibitor of PI3K would reduce the phosphorylation of its downstream substrate, AKT.[11]

  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) in 6-well plates. Once the cells are ~70-80% confluent, treat them with a serial dilution of the test compound for 2-4 hours.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Validation: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to confirm that the observed decrease in phosphorylation is not due to a decrease in the total amount of protein.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K BLOCKS PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT leads to AKT AKT Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream

Sources

Method

Advanced Purification Protocols for 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one: Overcoming Polarity and Hydrogen-Bonding Challenges

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol Introduction & Mechanistic Context 7-Azaindole derivatives have emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol

Introduction & Mechanistic Context

7-Azaindole derivatives have emerged as privileged pharmacophores in modern drug discovery. Their unique hydrogen-bonding profile allows them to act as bioisosteres for purines and indoles, making them highly effective in the development of selective kinase inhibitors (such as covalent FGFR4 inhibitors for hepatocellular carcinoma) [1] and as modulators of viral protein-protein interactions (e.g., SARS-CoV-2 spike-hACE2 entry inhibitors) [2].

The synthesis of the azaindole core—often achieved via Chichibabin cyclization or direct halogenation [3]—frequently yields complex crude mixtures. The specific intermediate 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (CAS: 1198416-34-0) [4] presents severe purification challenges due to its extreme polarity and capacity for extensive intermolecular hydrogen bonding.

The Causality of Chromatographic Failure

Standard normal-phase chromatography (e.g., Hexanes/Ethyl Acetate on bare silica) typically fails for this compound due to two structural features:

  • Lactam-Lactim Tautomerism: The 6-one (lactam) form exists in equilibrium with its 6-ol (lactim) tautomer. This dynamic proton exchange during a chromatographic run leads to severe peak broadening and split fractions.

  • Inductive Acidification: The electron-withdrawing bromine atom at the C-2 position increases the acidity of the pyrrole N-H. This highly polarized N-H acts as a strong hydrogen-bond donor, interacting irreversibly with the acidic silanol groups (pKa ~4.5–5.5) on the surface of un-modified silica gel, causing continuous streaking.

To achieve >98% purity required for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), purification strategies must actively disrupt this hydrogen-bonding network.

Physicochemical Profiling

Understanding the quantitative physicochemical data of the target is the first step in designing a self-validating purification system.

PropertyValueImpact on Purification Strategy
Chemical Name 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-oneDefines the azaindole lactam core.
CAS Registry Number 1198416-34-0Unique identifier for material sourcing [4].
Molecular Formula C7H5BrN2OIndicates high halogen content (heavy atom effect).
Molecular Weight 213.03 g/mol Low MW; easily detectable via LC-MS (ESI+ / ESI-).
Topological Polar Surface Area 48.91 ŲHigh polarity; requires polar eluent modifiers.
Hydrogen Bond Donors 2 (Pyrrole NH, Lactam NH)Prone to silica silanol binding; requires base modifier.
Hydrogen Bond Acceptors 1 (Lactam C=O)Capable of forming stable dimers in non-polar solvents.

Purification Decision Workflow

The following decision matrix dictates the optimal purification route based on the crude purity and the scale of the reaction.

PurificationWorkflow Crude Crude 2-Bromo-Azaindole Lactam Solubility Assess Solubility Profile Crude->Solubility HighPurity Initial Purity > 80%? Solubility->HighPurity Trituration Protocol C: Trituration / Recrystallization HighPurity->Trituration Yes Chromatography Chromatographic Separation HighPurity->Chromatography No Pure Pure 2-Bromo-1,7-dihydro- 6H-pyrrolo[2,3-b]pyridin-6-one Trituration->Pure Scale Scale of Purification? Chromatography->Scale NPFlash Protocol A: Modified Normal-Phase Flash (DCM/MeOH + 1% NH4OH) Scale->NPFlash > 1 gram RPHPLC Protocol B: Reverse-Phase Prep-HPLC (H2O/MeCN + 0.1% TFA) Scale->RPHPLC < 1 gram NPFlash->Pure RPHPLC->Pure

Decision matrix for the purification of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one.

Step-by-Step Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Scale: >1 Gram)

Mechanistic Rationale: To prevent the acidic pyrrole N-H from irreversibly binding to the silica gel, a volatile base (Ammonium Hydroxide) is added to the polar protic co-solvent (Methanol). The NH₄OH neutralizes the acidic silanols on the silica surface, allowing the azaindole to elute as a sharp, symmetrical band.

Materials:

  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% v/v aqueous NH₄OH (28% w/w).

Procedure:

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum volume of THF or DMF (do not use DCM, as the compound is highly insoluble in it). Add silica gel (3x the crude mass) and concentrate to dryness under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Pack the column and equilibrate with 100% DCM.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% DCM

    • 5–15 CV: Linear gradient from 0% to 10% Mobile Phase B.

    • 15–20 CV: Hold at 10% Mobile Phase B. The target lactam typically elutes between 5–8% Mobile Phase B.

  • Self-Validation Check: Spot fractions on a TLC plate (eluent: 90:10 DCM/MeOH + 1 drop NH₄OH). The target compound will appear as a distinct UV-active spot (254 nm) with an Rf of ~0.35.

  • Recovery: Pool the pure fractions and evaporate under reduced pressure at 40 °C to yield the product as an off-white to pale yellow solid.

Protocol B: Reverse-Phase Preparative HPLC (Scale: <1 Gram)

Mechanistic Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) circumvents silanol interactions entirely. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH of the mobile phase below the pKa of the lactam, locking the molecule into a single protonation state and suppressing lactam-lactim tautomerization. This results in high-resolution separation from structurally similar brominated byproducts.

Materials:

  • Column: C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

Procedure:

  • Sample Preparation: Dissolve the crude material in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Method Parameters:

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient: 5% B to 60% B over 20 minutes.

  • Fraction Collection: Collect peaks triggered by UV threshold. The target compound typically elutes at approximately 35–40% MeCN.

  • Self-Validation Check: Analyze the collected fractions via analytical LC-MS. The target mass is m/z 213.0 / 215.0 [M+H]⁺ (showing the characteristic 1:1 isotopic pattern of a monobrominated species).

  • Isolation: Lyophilize the pooled pure fractions to obtain the product as a fluffy white powder (TFA salt/solvate, which may require neutralization with saturated NaHCO₃ if the free base is strictly required for downstream coupling).

Protocol C: Solvent-Antisolvent Trituration (For Initial Purity >80%)

Mechanistic Rationale: When the impurity profile consists largely of non-polar organic byproducts or highly soluble starting materials, chromatography can be bypassed entirely. The azaindole lactam has a highly crystalline lattice driven by intermolecular hydrogen bonding. Dissolving it in a hot, high-dielectric solvent (DMF) disrupts these bonds; introducing a protic antisolvent (Water) rapidly forces recrystallization while leaving impurities in the mother liquor.

Procedure:

  • Dissolution: Suspend the crude solid in a minimum amount of DMF (approx. 3–5 mL/g) in a round-bottom flask. Heat to 80 °C with stirring until complete dissolution is achieved.

  • Precipitation: Remove the flask from the heat source. While stirring vigorously, add dropwise 3 volumes of cold distilled water (relative to DMF). A dense precipitate will form immediately.

  • Maturation: Allow the suspension to cool to room temperature, then chill in an ice bath for 1 hour to maximize thermodynamic yield.

  • Filtration & Washing: Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake sequentially with cold water (2 x 10 mL) to remove residual DMF, followed by cold diethyl ether (2 x 10 mL) to remove any trapped non-polar impurities and aid drying.

  • Self-Validation Check: Dry the solid in a vacuum oven at 50 °C for 12 hours. Confirm purity via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Journal of Medicinal Chemistry URL:[Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction International Journal of Biological Macromolecules URL:[Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines The Journal of Organic Chemistry URL:[Link]

  • 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS 1198416-34-0) 001Chemical Database URL:[Link]

Application

Using 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- as a pharmaceutical intermediate

Application Note: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- in the Synthesis of p38 MAPK Inhibitors for Fibrotic Disorders Executive Summary The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- in the Synthesis of p38 MAPK Inhibitors for Fibrotic Disorders

Executive Summary

The compound 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0)[1] is a highly privileged, bifunctional pharmaceutical intermediate. Featuring a 7-azaindol-6-one core and a reactive C2-bromine handle, it serves as a critical building block in the development of ATP-competitive kinase inhibitors[2]. This application note details the mechanistic rationale, target biology, and validated synthetic protocols for utilizing this intermediate in the late-stage functionalization of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, a validated therapeutic strategy for idiopathic pulmonary fibrosis (IPF) and inflammatory disorders[3][4].

Structural and Mechanistic Rationale

The design of kinase inhibitors relies heavily on mimicking the binding interactions of ATP within the kinase hinge region[2]. The 6H-pyrrolo[2,3-b]pyridin-6-one scaffold is engineered specifically for this purpose:

  • Hinge-Binding Motif: The N7-proton and the C6-carbonyl oxygen act as a potent hydrogen bond donor-acceptor pair. This motif perfectly mimics the purine ring of adenine, anchoring the molecule within the ATP-binding pocket of kinases like p38 MAPK[2][5].

  • The C2-Bromine Handle: The incorporation of a bromine atom at the C2 position is a deliberate synthetic strategy. It provides an orthogonal reactivity site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

  • Causality in Drug Design: By utilizing the C2-bromine to append various aryl or heteroaryl groups, medicinal chemists can rapidly explore the chemical space directing towards the solvent-exposed region or the hydrophobic selectivity pocket of the kinase. This late-stage diversification is essential for tuning both the potency and the off-target selectivity profile of the active pharmaceutical ingredient (API)[2][7].

Target Biology: p38 MAPK in Fibrosis

The Stress-Activated Protein Kinase (SAPK) system, particularly the p38 MAPK pathway, plays a fundamental role in the pathogenesis of fibrotic diseases[8]. Cellular stress and pro-fibrotic cytokines (such as TGF-β and TNF-α) trigger upstream kinases (MKK3/MKK6), which subsequently phosphorylate and activate p38 MAPK[9]. Overactivation of this pathway drives fibroblast proliferation, epithelial-mesenchymal transition (EMT), and excessive extracellular matrix deposition[3].

Derivatives synthesized from 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- have been patented for their ability to selectively modulate the SAPK system, effectively halting the progression of fibrotic lesions in IPF models[4][8].

G Stimulus Cellular Stress / Cytokines (TGF-β, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylates Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Phosphorylates Inhibitor 7-Azaindol-6-one Derivative (Inhibitor) Inhibitor->p38 Blocks ATP Pocket Response Fibrosis & Inflammation (IPF Progression) Substrates->Response Induces

p38 MAPK Signaling Pathway and Inhibition by 7-Azaindol-6-one Derivatives.

Synthetic Workflow & Experimental Protocols

To convert the intermediate into a biologically active API, a robust Suzuki-Miyaura cross-coupling protocol is employed. The following methodology is designed as a self-validating system, ensuring high fidelity and reproducibility.

Optimization of C2-Arylation Conditions

The choice of catalyst and solvent system is critical to prevent the hydrolytic degradation of the azaindolone core while ensuring complete conversion. Quantitative optimization data is summarized below:

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)904588%
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89 >95%
3Pd₂(dba)₃ / XPhosCs₂CO₃DMF1106282%
4Pd(Amphos)Cl₂K₃PO₄THF/H₂O (4:1)707891%

Causality of Optimal Conditions (Entry 2):

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle (~99°). This geometric constraint accelerates the reductive elimination step, which is typically the bottleneck when coupling sterically demanding heteroaryl rings.

  • Solvent/Base: The biphasic 1,4-Dioxane/H₂O system ensures total solvation of both the organic intermediate and the inorganic base. K₂CO₃ provides sufficient basicity to form the reactive boronate complex without inducing ring-opening or degradation of the sensitive lactam moiety.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling
  • Preparation and Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Deoxygenation (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

  • Catalyst & Base Introduction: Under a positive flow of Argon, quickly add K₂CO₃ (2.5 equiv, 2.5 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The starting material (CAS: 1198416-34-0) possesses a characteristic 1:1 isotopic doublet (M, M+2) at m/z ~213 and ~215 due to the ⁷⁹Br and ⁸¹Br isotopes[6]. Complete conversion is validated by the total disappearance of this doublet and the emergence of a single mass peak corresponding to the arylated product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to yield the target API intermediate.

G Start 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) Reaction Suzuki-Miyaura Cross-Coupling (90°C, 12h) Start->Reaction Reagents Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Complete Conversion Purification Flash Chromatography (Silica, DCM/MeOH) Workup->Purification Crude Extract Product C2-Arylated 7-Azaindol-6-one (Target API Intermediate) Purification->Product >95% Purity

Late-Stage Functionalization Workflow via Suzuki-Miyaura Cross-Coupling.

Quality Control & Validation

To ensure the trustworthiness of the synthesized intermediate for downstream biological assays, the following QC parameters must be met:

  • LC-MS: >95% purity by UV (254 nm); confirmation of the target mass [M+H]⁺ with the absence of the brominated isotopic signature[6].

  • ¹H NMR (400 MHz, DMSO-d₆): Confirmation of the structural integrity of the 7-azaindol-6-one core. The characteristic broad singlet of the N7-H proton (typically ~11.5–12.0 ppm) must remain intact, proving the lactam ring was not hydrolyzed during the basic cross-coupling conditions.

References

  • NextSDS Chemical Database. (2026). Chemical Substance Information: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0). NextSDS. URL:[Link]

  • Kossen, K. / InterMune, Inc. (2009). Compounds and methods for treating inflammatory and fibrotic disorders (US Patent No. US20090318455A1). U.S. Patent and Trademark Office.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Target Compound: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) Document Type: Advanced Manufacturing Protocol & Technical Rationale Audience: Process Chemists, Scale-Up Scientists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) Document Type: Advanced Manufacturing Protocol & Technical Rationale Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 7-azaindole scaffold is a privileged pharmacophore in modern oncology and immunology drug discovery. As a bioisostere for purine bases, it effectively mimics the hinge-binding interactions required to competitively inhibit the ATP-binding pocket of receptor tyrosine kinases[1].

The target compound, 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- , presents a unique synthetic challenge due to its inherent tautomerism (existing in equilibrium between the 6-hydroxy aromatic form and the 6-pyridone form)[2]. Furthermore, direct electrophilic bromination of the 7-azaindole core typically occurs at the electron-rich C3 position. To achieve strict regioselectivity at the C2 position, a Directed ortho-Metalation (DoM) strategy is required[3].

By utilizing an electron-withdrawing N-Tosyl protecting group, the acidity of the adjacent C2 proton is significantly increased, directing the lithiation exclusively to C2. To mitigate the heat transfer limitations and over-metalation risks associated with cryogenic batch reactors, this protocol employs Continuous Flow Chemistry for the DoM step, ensuring a highly scalable, safe, and high-yielding process[4].

Process Flow & Pharmacological Context

Chemical Synthesis Workflow

SynthesisWorkflow SM 6-Methoxy-7-azaindole (Starting Material) Step1 N-Tosylation (TsCl, NaH, DMF) SM->Step1 Int1 N-Tosyl-6-methoxy- 7-azaindole Step1->Int1 Step2 Flow DoM & Bromination (LDA, CBr4, Flow Reactor) Int1->Step2 Int2 2-Bromo-N-tosyl- 6-methoxy-7-azaindole Step2->Int2 Step3 Global Deprotection (NaOH then HBr/AcOH) Int2->Step3 Target 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Step3->Target

Fig 1: Continuous flow-assisted synthetic workflow for C2-brominated 7-azaindole.

Pharmacological Pathway (Kinase Inhibition)

KinasePathway Drug 7-Azaindole Derivative (Target Compound) ATP ATP Binding Pocket Drug->ATP Competitive Inhibition Kinase Receptor Tyrosine Kinase (e.g., JAK / FGFR) Kinase->ATP Phos Autophosphorylation ATP->Phos Signaling Downstream Signaling (STAT / MAPK) Phos->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Fig 2: Mechanism of action for 7-azaindole derivatives in kinase inhibition pathways.

Quantitative Scale-Up Metrics

Transitioning from traditional batch chemistry to a flow-assisted protocol yields significant improvements in process efficiency, safety, and environmental impact. The data below summarizes a 5-kg scale validation run.

Process StepBatch Yield (%)Flow/Optimized Yield (%)E-FactorSpace-Time Yield ( kg/L/h )Purity (HPLC Area %)
1. N-Tosylation 85.092.5 15.20.05> 99.0%
2. Flow DoM & Bromination 55.0 (Cryo)88.4 22.11.20> 98.5%
3. Global Deprotection 70.085.0 35.40.08> 99.5%
Overall Process 32.769.5 24.2 (Avg) - > 99.5%

Self-Validating Experimental Protocols

Every step in this protocol is designed as a self-validating system. Do not proceed to the next operational phase until the In-Process Control (IPC) criteria are strictly met.

Step 1: N-Tosylation of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Objective: Protect the pyrrole nitrogen to prevent N-bromination and to acidify the C2 proton for subsequent metalation[3].

  • Action: Charge a dry 50 L glass-lined reactor with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 kg, 6.75 mol) and anhydrous DMF (10 L). Cool the jacket to 0°C.

  • Action: Slowly add NaH (60% dispersion in mineral oil, 324 g, 8.10 mol) in 50 g portions over 1 hour, maintaining the internal temperature below 10°C. Stir for 30 minutes until hydrogen evolution ceases.

  • Action: Add p-Toluenesulfonyl chloride (TsCl, 1.41 kg, 7.42 mol) dissolved in DMF (2 L) dropwise over 1 hour.

  • Causality: NaH deprotonates the pyrrole nitrogen, creating a strong nucleophile that rapidly attacks the electrophilic sulfur of TsCl. The electron-withdrawing nature of the resulting sulfonyl group is critical for the success of the downstream DoM step[1].

  • Validation (IPC): Withdraw a 1 mL sample, quench with 1 mL of saturated aqueous NH₄Cl, extract with EtOAc, and analyze via UPLC-MS. Gate: Proceed to workup only when the starting material peak (m/z 149) is < 0.5% AUC.

  • Workup: Quench the reaction by pouring into 30 L of ice water under vigorous stirring. Filter the resulting precipitate, wash with cold water (3 x 5 L), and dry under vacuum at 45°C to yield the N-Tosyl intermediate.

Step 2: Continuous Flow Directed ortho-Metalation (DoM) and Bromination

Objective: Regioselectively brominate the C2 position while avoiding cryogenic batch degradation[4].

  • Preparation:

    • Stream A: N-Tosyl intermediate (1.0 M in anhydrous THF).

    • Stream B: Lithium diisopropylamide (LDA) (1.2 M in THF/hexanes).

    • Stream C: 1,2-Dibromotetrafluoroethane (1.5 M in anhydrous THF).

  • Action (Flow Setup):

    • Pump Stream A (10 mL/min) and Stream B (10 mL/min) into a continuous flow T-mixer submerged in a chiller bath at -40°C. The reactor coil volume should be sized to provide a Residence Time (tR) of exactly 30 seconds .

    • Route the lithiated effluent directly into a second T-mixer, combining it with Stream C (8 mL/min) at -20°C with a Residence Time (tR) of 60 seconds .

  • Causality: Batch lithiation at scale suffers from poor mixing and heat transfer, leading to localized hotspots that cause unwanted C3-lithiation or ring-opening. Continuous flow ensures instantaneous mixing and precise thermal control, restricting metalation strictly to the C2 position[4].

  • Validation (IPC): Collect a 5 mL aliquot from the reactor outlet, quench into aqueous NH₄Cl, and analyze via HPLC. Gate: The ratio of the 2-bromo product to unreacted starting material must be > 95:5. If unreacted starting material is high, incrementally increase the flow rate of Stream B by 5%.

  • Workup: Direct the continuous reactor output into a stirred quench vessel containing saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 2-bromo-N-tosyl intermediate.

Step 3: Global Deprotection (Detosylation and Demethylation)

Objective: Remove both the N-Tosyl and O-Methyl groups to reveal the final tautomeric 6-pyridone core[2].

  • Phase 1 Action (Detosylation): Dissolve the intermediate from Step 2 in a 1:1 mixture of THF and MeOH (10 L). Add 3.0 M aqueous NaOH (3.0 eq) and heat to 50°C for 2 hours.

  • Phase 1 Validation (IPC): Analyze via LC-MS. Gate: Confirm the complete disappearance of the tosylated mass (loss of 154 Da).

  • Phase 2 Action (Demethylation): Concentrate the mixture under reduced pressure to remove THF/MeOH. Extract the aqueous residue with EtOAc, concentrate the organic layer, and redissolve the residue in Glacial Acetic Acid (5 L). Add 48% aqueous HBr (5 L) and heat the mixture to 90°C for 12 hours.

  • Causality: While the tosyl group is readily cleaved by mild base hydrolysis, the robust 6-methoxy ether requires strong acidic conditions and heat (HBr/AcOH) to cleave the O-CH₃ bond. This yields the 6-hydroxy tautomer, which rapidly isomerizes to the thermodynamically stable 6-pyridone form in polar media[2].

  • Phase 2 Validation (IPC): Analyze via LC-MS. Gate: Confirm the presence of the final product mass (m/z 213/215, exhibiting a classic 1:1 bromine isotope pattern).

  • Workup: Cool the mixture to room temperature. Carefully adjust the pH to 6.0 using 10 M NaOH to precipitate the product. Filter the solid, wash sequentially with water and cold ethanol, and dry under high vacuum at 60°C.

Analytical & Quality Control Specifications

To ensure the material meets the stringent requirements for drug development, the final API intermediate must pass the following QC panel:

  • Appearance: Off-white to pale yellow crystalline powder.

  • HPLC Purity: ≥ 99.5% (UV at 254 nm).

  • LC-MS: m/z [M+H]⁺ = 213.0 / 215.0.

  • ¹H NMR (DMSO-d6): Absence of the O-CH₃ singlet at ~3.9 ppm; presence of the broad pyridone NH/OH exchangeable proton at ~11.5 ppm; characteristic pyrrole C3-H singlet.

  • Residual Solvents (GC): DMF < 880 ppm, THF < 720 ppm.

References

  • 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro - Chemical Substance Information.NextSDS.
  • 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.Benchchem.
  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction.ACS Publications.
  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.ResearchGate.

Sources

Application

Application Notes and Protocols for C-H Activation Strategies Involving 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

Introduction: The Strategic Value of the 7-Azaindole Core and C-H Activation The 7-azaindole scaffold, and its derivatives such as 6H-pyrrolo[2,3-b]pyridin-6-one, are privileged structures in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Azaindole Core and C-H Activation

The 7-azaindole scaffold, and its derivatives such as 6H-pyrrolo[2,3-b]pyridin-6-one, are privileged structures in medicinal chemistry and materials science.[1][2] Their structural resemblance to indoles, coupled with the hydrogen bond donor-acceptor capabilities of the pyridine nitrogen, makes them key components in a multitude of biologically active molecules, including kinase inhibitors.[3] The development of efficient and selective methods for the functionalization of the 7-azaindole nucleus is therefore a critical endeavor for the rapid generation of novel molecular entities with therapeutic potential.

Traditionally, the synthesis of functionalized heterocycles has relied on classical cross-coupling reactions, which necessitate the pre-functionalization of starting materials with halides or organometallic reagents.[4][5] However, the advent of transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds.[6][7][8] This guide provides a comprehensive overview of potential C-H activation strategies for a specific, synthetically valuable building block: 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one . While direct C-H activation studies on this exact molecule are not extensively reported, this document will extrapolate from established methodologies on related N-heterocyclic systems to provide detailed application notes and protocols for researchers in drug discovery and chemical synthesis.

Synthesis of the Starting Material: 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

The targeted starting material, 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, serves as a versatile intermediate. The bromo-substituent provides a handle for traditional cross-coupling reactions, while the various C-H bonds on the heterocyclic core are amenable to direct functionalization. A plausible synthetic route, adapted from known procedures for related azaoxindoles, is outlined below.[9][10]

Protocol 1: Synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

This protocol is a proposed multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of 2-amino-5-bromopyridine

  • Reaction: Hofmann rearrangement of 5-bromonicotinamide.

  • Reagents: 5-bromonicotinamide, Sodium hydroxide, Bromine, Water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to 0 °C.

    • Slowly add bromine to the cold sodium hydroxide solution while stirring to form a sodium hypobromite solution.

    • In a separate vessel, dissolve 5-bromonicotinamide in water.

    • Slowly add the sodium hypobromite solution to the 5-bromonicotinamide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to 70-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.

Step 2: Synthesis of Diethyl 2-((5-bromopyridin-2-yl)amino)malonate

  • Reaction: Nucleophilic aromatic substitution.

  • Reagents: 2-amino-5-bromopyridine, Diethyl 2-bromomalonate, a non-nucleophilic base (e.g., Sodium hydride), and an anhydrous aprotic solvent (e.g., THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF and sodium hydride.

    • Cool the suspension to 0 °C and add a solution of 2-amino-5-bromopyridine in THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add diethyl 2-bromomalonate dropwise.

    • Let the reaction warm to room temperature and then heat to reflux, monitoring by TLC.

    • Upon completion, quench the reaction carefully with water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 3: Reductive Cyclization to 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

  • Reaction: Intramolecular cyclization and decarboxylation.

  • Reagents: Diethyl 2-((5-bromopyridin-2-yl)amino)malonate, a strong acid (e.g., Polyphosphoric acid or Eaton's reagent).

  • Procedure:

    • Add diethyl 2-((5-bromopyridin-2-yl)amino)malonate to polyphosphoric acid.

    • Heat the mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and carefully pour it onto ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent.

    • Dry, concentrate, and purify by column chromatography or recrystallization to obtain the target compound.

C-H Activation Strategies: A Mechanistic Overview

Transition metal-catalyzed C-H activation typically proceeds through several key mechanistic pathways.[11][12] Understanding these mechanisms is crucial for selecting the appropriate catalyst, directing group (if necessary), and reaction conditions.

  • Concerted Metalation-Deprotonation (CMD): This is a common pathway for late transition metals in higher oxidation states (e.g., Pd(II), Rh(III), Ir(III)).[11] It involves a concerted bond-breaking and bond-making process, often facilitated by a base. The directing group plays a crucial role in bringing the metal catalyst into proximity with the target C-H bond.

  • Oxidative Addition: This mechanism involves the direct oxidative addition of a C-H bond to a low-valent metal center (e.g., Pd(0), Rh(I)). This pathway is more common for C(sp²)-H bonds.

  • Sigma-Bond Metathesis: This pathway is characteristic of early transition metals and involves a four-centered transition state.

  • Heck-type Insertion: This involves the insertion of a metal into a C-H bond, followed by a β-hydride elimination, and is typical for reactions involving alkenes.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

A simplified representation of a transition-metal-catalyzed C-H activation cycle.

Directed C-H Functionalization of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

The presence of multiple C-H bonds in the target molecule necessitates strategies for regioselective functionalization. The lactam carbonyl and the pyridine nitrogen can act as directing groups, guiding the catalyst to specific C-H bonds.[6]

Strategy 1: N-H Directed C-H Activation at the C7 Position

The N-H of the pyrrolidinone ring can be deprotonated to form an amide, which can act as a directing group. However, for more robust directing capabilities, the N-H can be functionalized with a removable directing group.

Protocol 2: N-Acyl Directed C-H Arylation at C7

This protocol uses a removable N-acyl directing group to facilitate palladium-catalyzed C-H arylation at the C7 position.

  • Step 1: Installation of the Directing Group

    • To a solution of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one in a suitable solvent (e.g., DCM), add a base (e.g., triethylamine) and an acylating agent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or pivaloyl chloride).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the N-acylated product.

  • Step 2: C-H Arylation

    • Catalyst System: Pd(OAc)₂, a suitable ligand (e.g., a biaryl phosphine like SPhos or a bulky phosphine like P(t-Bu)₃), and an oxidant (e.g., Ag₂CO₃ or benzoquinone).

    • Coupling Partner: Arylboronic acids or aryl iodides.

    • Procedure:

      • In a glovebox, charge a reaction vial with the N-acylated starting material (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and oxidant (2.0 equiv.).

      • Add a degassed solvent (e.g., dioxane or toluene).

      • Seal the vial and heat to 80-120 °C.

      • Monitor the reaction by LC-MS.

      • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

      • Wash the organic layer with water and brine, dry, and concentrate.

      • Purify by flash column chromatography.

  • Step 3: Removal of the Directing Group

    • For SEM group: Treat with a fluoride source (e.g., TBAF) in THF.

    • For pivaloyl group: Treat with a strong base (e.g., NaOH) in a protic solvent.

EntryCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)Ag₂CO₃Dioxane100Expected High
2Pd(OAc)₂ (5)P(t-Bu)₃ (10)BenzoquinoneToluene110Expected Good
3[RhCp*Cl₂]₂ (2.5)-Cu(OAc)₂DCE80Potentially Viable

Table 1: Hypothetical Optimization of N-Acyl Directed C-H Arylation at C7.

Strategy 2: Pyridine-Directed C-H Activation at the C4 Position

The pyridine nitrogen atom can act as a directing group to functionalize the C4 position.[13] This strategy often employs rhodium or ruthenium catalysts.

Protocol 3: Rh(III)-Catalyzed C-H Olefination at C4

This protocol describes a potential Rh(III)-catalyzed olefination at the C4 position, directed by the pyridine nitrogen.

  • Catalyst System: [RhCp*Cl₂]₂, AgSbF₆ (as a chloride scavenger), and Cu(OAc)₂ (as an oxidant).

  • Coupling Partner: Activated alkenes (e.g., acrylates, styrenes).

  • Procedure:

    • To a reaction tube, add 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).

    • Evacuate and backfill the tube with an inert gas.

    • Add the activated alkene (2.0 equiv.) and a degassed solvent (e.g., DCE or t-AmylOH).

    • Seal the tube and heat to 80-120 °C.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool, dilute with an organic solvent, and filter through celite.

    • Wash the organic layer, dry, concentrate, and purify by flash column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Workflow for selecting a C-H activation strategy based on the desired position of functionalization.

Non-Directed C-H Functionalization

In some cases, the inherent electronic properties of the heterocyclic system can favor functionalization at a specific position without the need for a strong directing group. The C3 position of the 7-azaindole core is electron-rich and can be susceptible to electrophilic attack.

Strategy 3: Palladium-Catalyzed C-H/C-H Cross-Coupling at the C3 Position

Direct C-H/C-H cross-coupling reactions are highly desirable as they avoid the need for pre-functionalized coupling partners.

Protocol 4: Direct C-H Arylation at C3

This protocol is based on methodologies developed for the direct arylation of electron-rich heterocycles.[4]

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂ or PdCl₂(MeCN)₂), a ligand (e.g., an N-heterocyclic carbene (NHC) precursor or a phosphine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Coupling Partner: An electron-deficient arene or heteroaryl halide.

  • Procedure:

    • In a glovebox, add the 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv.) to a reaction vial.

    • Add a degassed polar aprotic solvent (e.g., DMAc or NMP).

    • Seal the vial and heat in a microwave reactor or an oil bath to 120-160 °C.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)IPr·HCl (10)K₂CO₃DMAc150Expected Good
2PdCl₂(MeCN)₂ (5)SPhos (10)Cs₂CO₃NMP160Potentially Improved
3Pd(OAc)₂ (5)NoneK₂CO₃DMAc150May be viable

Table 2: Hypothetical Optimization for Direct C-H Arylation at C3.

Conclusion and Future Outlook

The strategic functionalization of the 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one core via C-H activation presents a powerful avenue for the synthesis of novel compounds for drug discovery and materials science. By leveraging both directed and non-directed approaches, chemists can selectively modify the C4, C7, and C3 positions of this versatile scaffold. The protocols outlined in this guide, though extrapolated from related systems, provide a robust starting point for experimental investigation. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant first-row transition metals and photoredox catalysis, to further expand the synthetic utility of C-H activation in complex heterocyclic systems.

References

  • Chen, D. Y.-K., Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry – A European Journal, 18(31), 9452-9474. [Link]

  • Daugulis, O., Do, H.-Q., Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Lyons, T. W., Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Wencel-Delord, J., Dröge, T., Liu, F., Glorius, F. (2011). Towards Mild Metal-Catalyzed C–H Bond Activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]

  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., Glorius, F. (2012). Beyond Directing Groups: Transition-Metal-Catalyzed C–H Activation of Simple Arenes. Angewandte Chemie International Edition, 51(41), 10236-10254. [Link]

  • Song, G., Wang, F., Li, X. (2012). C–C, C–O, and C–N Bond Formation via Rhodium(III)-Catalyzed Oxidative C–H Activation. Accounts of Chemical Research, 45(6), 947-960. [Link]

  • Colby, D. A., Bergman, R. G., Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624-655. [Link]

  • Jain, P., Verma, P., Kumar, K., Kumar, N. (2016). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 6(106), 104719-104746. [Link]

  • Bellina, F., Rossi, R. (2010). The development of direct C–H arylation of (hetero)arenes. Chemical Society Reviews, 39(11), 4149-4191. [Link]

  • OpenChemHub. (2024, January 18). The main mechanisms of C-H activation [Video]. YouTube. [Link]

  • Hu, J., Ji, X., Hao, S., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(32), 6256-6260. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10850. [Link]

  • Shaikh, A.-A. H., & Hong, S. H. (2017). Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. Chinese Journal of Catalysis, 38(1), 23-37. [Link]

  • Majumder, S., & Laha, J. K. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5790-5793. [Link]

  • Mondal, S., & Samanta, R. (2021). Directing groups (DG) based strategies for C−H activation. Tetrahedron, 99, 132448. [Link]

  • Wang, D.-H., & Wasa, M. (2011). Recent Advances in Directing Group-Induced C-H Activation Reactions. Chinese Journal of Organic Chemistry, 31(6), 793-806. [Link]

  • Sharma, S., & Singh, P. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. In Pyridine and Its Derivatives. IntechOpen. [Link]

  • Sharma, A., & Kumar, R. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. Current Organic Chemistry, 25(16), 1902-1925. [Link]

  • Kim, D. W., et al. (2011). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Bulletin of the Korean Chemical Society, 32(12), 4169-4172. [Link]

  • Lee, J., et al. (2012). Convenient Synthesis of 2-Substituted 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. Bulletin of the Korean Chemical Society, 33(1), 253-256. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. This guide is designed to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and overcome common challenges in this multi-step synthesis.

Troubleshooting Guide: Low Reaction Yield

Low yields are a frequent challenge in the synthesis of complex heterocyclic compounds like 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your reaction.

Issue 1: Poor Yield in the Initial Bromination Step

Question: My initial bromination of the pyrrolo[2,3-b]pyridine core is resulting in a low yield of the desired 2-bromo product, and I'm observing multiple-brominated side products. What can I do to improve selectivity and yield?

Answer:

The direct bromination of the pyrrolo[2,3-b]pyridine (7-azaindole) ring system can be challenging to control due to the electron-rich nature of the pyrrole ring, which makes it susceptible to over-halogenation.[1] Here are some key factors to consider for optimization:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to polybromination. Consider using a milder brominating agent such as N-bromosuccinimide (NBS).[2] NBS is often used for selective bromination of electron-rich aromatic systems.

  • Reaction Conditions:

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

    • Solvent: The choice of solvent can influence the selectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. Adding the NBS portion-wise can also help to maintain a low concentration of the brominating agent in the reaction mixture, further enhancing selectivity.

  • Purification: The crude product may contain a mixture of mono- and di-brominated products. Careful purification by column chromatography is often necessary to isolate the desired 2-bromo isomer.

Table 1: Recommended Starting Conditions for Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Anhydrous THF or DCMAprotic, less likely to participate in side reactions.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side products.
Stoichiometry 1.05 - 1.1 equivalents of NBSMinimizes over-bromination.
Issue 2: Inefficient Cyclization to Form the Lactam Ring

Question: I am struggling with the cyclization step to form the 6-oxo (lactam) functionality. The reaction is either incomplete or results in a complex mixture of products. How can I improve the efficiency of this intramolecular reaction?

Answer:

The formation of the lactam ring in the 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one system is a critical step that can be influenced by several factors. The specific precursor you are using for the cyclization will determine the optimal conditions. Assuming a precursor that requires an intramolecular condensation or cyclization, here are some troubleshooting strategies:

  • Catalyst Selection: The choice of acid or base catalyst is crucial for promoting the cyclization.

    • Acid Catalysis: For precursors amenable to acid-catalyzed cyclization, strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) can be effective.[3] These need to be used under optimized conditions to avoid degradation of the starting material or product.[3]

    • Base-Mediated Cyclization: For other precursors, a strong, non-nucleophilic base may be required. The choice of base and solvent system is critical to promote the desired intramolecular reaction over competing intermolecular side reactions.

  • Reaction Concentration: Intramolecular reactions are generally favored under dilute conditions.[3] If you are observing oligomeric or polymeric byproducts, try reducing the concentration of your starting material.

  • Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction completion and product degradation. Some cyclizations may require elevated temperatures to overcome the activation energy barrier.[4]

Issue 3: Difficulty with Product Purification

Question: The crude product is a dark, intractable material that is difficult to purify by standard column chromatography. What are some alternative purification strategies?

Answer:

The low solubility and potential for aggregation of planar heterocyclic molecules like 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one can make purification challenging.[5]

  • Washing/Trituration: Before attempting chromatography, thoroughly wash the crude solid with a series of solvents to remove impurities. Start with non-polar solvents (e.g., hexanes, diethyl ether) to remove non-polar impurities, followed by more polar solvents in which the product has low solubility. This can significantly improve the purity of the material before further purification.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purification. This may require screening a wide range of solvents and solvent mixtures.

  • Reverse-Phase Chromatography: If normal-phase silica gel chromatography is proving ineffective due to strong adsorption of the product, consider using reverse-phase (C18) chromatography.

  • Soxhlet Extraction: For highly insoluble materials, Soxhlet extraction with a suitable high-boiling solvent can be an effective, albeit slow, purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to the 7-azaindole (pyrrolo[2,3-b]pyridine) core structure?

A common and effective method for synthesizing the 7-azaindole core involves a Sonogashira cross-coupling reaction between a 2-aminopyridine derivative and a terminal alkyne, followed by an intramolecular cyclization.[6] For example, 2-amino-3-iodopyridine can be coupled with an alkyne, and the resulting 2-amino-3-(alkynyl)pyridine can be cyclized using a base like potassium tert-butoxide, often in the presence of a crown ether like 18-crown-6 to enhance the reactivity of the base.[7]

Q2: Are there alternative methods for introducing the bromine atom at the 2-position?

Yes, an alternative to direct bromination is to use a pre-functionalized starting material. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed on a 2-iodo- or 2-chloro-pyrrolopyridine intermediate with a suitable boronic acid or ester.[8] While this adds steps to the synthesis, it can offer better control over the regioselectivity of substitution.

Q3: My final product appears to be unstable and decomposes upon standing. How can I improve its stability?

Pyrrole-containing compounds can be sensitive to air and light.[1] It is recommended to store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.[9][10] If the compound is still unstable, it may be necessary to use it immediately in the next step of a reaction sequence.

Experimental Protocols

Protocol 1: General Procedure for NBS Bromination of a 7-Azaindole Derivative

This is a general guideline and may require optimization for your specific substrate.

  • Dissolution: Dissolve the 7-azaindole starting material (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • NBS Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydrohalogenation for Alkene Formation (Illustrative)

While not directly for the target molecule, this illustrates a common related reaction type. Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, in the presence of a strong base.[11]

  • Reagent Preparation: Dissolve the alkyl halide substrate in a suitable solvent, such as ethanol. In a separate flask, prepare a solution of a strong base, like potassium hydroxide (KOH), in the same solvent.[11]

  • Reaction: Add the base solution to the alkyl halide solution. The reaction may require heating to proceed at a reasonable rate.[12]

  • Work-up: After the reaction is complete, cool the mixture, and add water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude alkene product, which can then be purified by distillation or chromatography.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Check Starting Material Purity start->q1 sol1 Purify Starting Material (Recrystallization, Chromatography) q1->sol1 Impure q2 Optimize Reaction Conditions q1->q2 Pure sol1->q2 sol2 Systematically Vary: - Temperature - Concentration - Catalyst/Reagent q2->sol2 q3 Investigate Side Reactions sol2->q3 sol3 Identify Byproducts (NMR, MS) Adjust Conditions to Minimize q3->sol3 end Improved Yield sol3->end

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of rigid heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of rigid heterocyclic scaffolds. 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a notoriously stubborn, yet highly valuable synthetic intermediate used extensively in the discovery of potent kinase inhibitors[1][2]. Its extreme insolubility in standard organic solvents often halts synthetic workflows.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your drug development pipeline remains on track.

Troubleshooting Q&A

Q1: Why is this specific bromo-pyrrolopyridinone so insoluble in common organic solvents like DCM, EtOAc, or even MeOH? A1: The extreme insolubility is driven by a combination of tautomerism and a highly stable crystal lattice[3]. The molecule exhibits lactam-lactim tautomerism, interconverting between the 6H-pyridin-6-one (lactam) and 1H-pyridin-6-ol (lactim) forms[3]. This dynamic structure presents multiple potent hydrogen bond donors (the pyrrole NH and the lactam NH/OH) and acceptors (the carbonyl oxygen and pyridine nitrogen).

Causality: These functional groups engage in an extensive, self-complementary intermolecular hydrogen-bonding network, forming a rigid, high-energy crystal lattice. Furthermore, the heavy, polarizable bromine atom at the C2 position increases the molecular weight and lattice energy, severely decreasing the entropy of dissolution in non-polar to moderately polar solvents.

Q2: Which solvents should I use for analytical characterization (e.g., NMR or LC-MS stock solutions)? A2: To dissolve this compound without chemical modification, you must use solvents capable of acting as strong hydrogen-bond acceptors to outcompete and disrupt the intermolecular lattice.

Table 1: Quantitative Solvent Selection Guide for 2-Bromo-pyrrolopyridinone

Solvent SystemExpected SolubilityRecommended Application
DMSO / DMSO-d6 Excellent (>50 mg/mL)NMR spectroscopy, biological assay stock solutions.
DMF / DMAc Good (20-50 mg/mL)LC-MS stock solutions, high-temperature single-step reactions.
Methanol / Ethanol Poor (<1 mg/mL)Not recommended for dissolution; highly useful as anti-solvents for precipitation.
DCM / EtOAc / THF Insoluble (0 mg/mL)Avoid for the unmodified substrate; requires N-protection first.

Q3: I need to perform a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-bromo position, but the starting material won't dissolve in my THF/Water mixture. How can I force it into solution? A3: For single-step reactions where you wish to avoid adding and removing a protecting group, you must alter the physical state of the molecule in situ. The most effective method is in situ salt formation .

Causality: The pyrrole NH is weakly acidic. By adding a strong base (e.g., KOtBu or NaOtBu) to a polar aprotic solvent mixture (like DMF/H₂O or Dioxane/H₂O), you irreversibly deprotonate the NH. This converts the neutral, lattice-bound molecule into a highly soluble anionic salt, which readily dissolves into the solvent sphere and participates in the palladium catalytic cycle.

Q4: My multi-step synthetic route requires the compound to be freely soluble in anhydrous, non-polar solvents (like DCM or THF at low temperatures). What is the most reliable strategy? A4: You must perform a temporary N-protection of the pyrrole nitrogen[1][4].

Causality: Masking the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc) group permanently eliminates one of the primary hydrogen bond donors. This completely shatters the intermolecular hydrogen-bonding network, drastically dropping the crystal lattice energy. The SEM group, in particular, is highly lipophilic, rendering the previously insoluble 7-azaindole derivative freely soluble in DCM, THF, and EtOAc[1][4].

Workflow Visualizations

Solubility_Decision_Tree Start Solubility Issue: 2-Bromo-pyrrolopyridinone App What is the application? Start->App Analytical Analytical / Stock Solution (NMR, LC-MS) App->Analytical Reaction Chemical Reaction (e.g., Cross-Coupling) App->Reaction Solvent Use DMSO-d6 or DMF (Disrupts H-bonds) Analytical->Solvent Route Is it a multi-step synthesis? Reaction->Route Single No (Single Step) Route->Single Multi Yes (Multi-Step) Route->Multi InSitu Use Polar Aprotic Solvents (DMF/DMAc) + Heat or In Situ Salt Formation Single->InSitu Protect Perform N-Protection (SEM or Boc) Multi->Protect

Decision tree for overcoming 2-bromo-pyrrolopyridinone solubility issues.

SEM_Protection_Workflow Insoluble Insoluble Substrate (Strong H-Bond Lattice) Base NaH / DMF (Deprotonation) Insoluble->Base Anion Soluble Sodium Salt (Anionic Intermediate) Base->Anion Reagent SEM-Cl (0 °C to RT) Anion->Reagent Soluble SEM-Protected Product (Highly Soluble) Reagent->Soluble

Mechanistic workflow of SEM protection to disrupt hydrogen bonding.

Experimental Methodologies

Protocol 1: In Situ Deprotonation for Single-Step Cross-Coupling

Purpose: To force the insoluble substrate into solution via salt formation, allowing for efficient palladium-catalyzed coupling without the need for prior protection steps.

  • Setup: Charge a flame-dried Schlenk flask with 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). The mixture will initially be a cloudy, unreactive suspension.

  • Deprotonation/Dissolution: Add solid KOtBu (3.0 equiv). Stir at room temperature for 10 minutes.

    • Self-Validation Check: The cloudy suspension will rapidly transition to a clear, dark homogeneous solution as the soluble potassium salt forms. If the solution remains cloudy, the base has degraded, or the solvent volume is insufficient.

  • Reaction: Heat the homogeneous mixture to 90 °C for 4-6 hours. Monitor complete consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature. Acidify the mixture to pH 5-6 using 1M HCl. This reprotonates the newly formed product, which will likely crash out of solution. Isolate the pure product via vacuum filtration and wash with cold water and a small amount of cold methanol.

Protocol 2: SEM Protection of the Pyrrole Nitrogen

Purpose: To permanently solubilize the core scaffold for complex, multi-step synthesis in non-polar solvents[1][4].

  • Suspension: Suspend the starting material (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂/Ar). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Portion-wise, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH is chosen over weaker bases like K₂CO₃ because its high basicity and irreversible reaction (releasing H₂ gas) drive the deprotonation to 100% completion rapidly, preventing unreacted insoluble starting material from remaining trapped in the lattice.

  • Deprotonation Validation: Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Hydrogen gas evolution will cease, and the opaque suspension will become a clear, slightly yellow solution, indicating complete formation of the soluble sodium salt.

  • Protection: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature naturally and stir for 2 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). The SEM-protected product is now highly soluble in the organic layer. Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Barlaam, B. et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." Journal of Medicinal Chemistry (2021).[Link]

  • Chan, B. K. et al. "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." ACS Medicinal Chemistry Letters (2021).[Link]

  • Forster, M. et al. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." International Journal of Molecular Sciences (2020).[Link]

Sources

Troubleshooting

Reducing impurities and byproducts in 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- reactions

Welcome to the Technical Support Center for 7-azaindole derivatives. As a Senior Application Scientist, I have designed this portal to address the complex regiochemical challenges associated with synthesizing 6H-Pyrrolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole derivatives. As a Senior Application Scientist, I have designed this portal to address the complex regiochemical challenges associated with synthesizing 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0).

This compound, commonly referred to as 2-bromo-6-oxo-7-azaindole, is a privileged bioisostere used extensively in the development of kinase inhibitors. Synthesizing this scaffold requires precise control over the electron-deficient pyridine ring and the electron-rich pyrrole ring.

Mechanistic Workflow: The 5-Step Pathway

To successfully synthesize this molecule without generating intractable isomeric mixtures, the sequence of functionalization is critical. Direct bromination of 7-azaindole defaults to the C-3 position. Therefore, we must employ a Directed Ortho-Metalation (DoM) strategy for C-2 bromination[1], followed by a Polonovski-type rearrangement to install the C-6 carbonyl[2].

Synthesis SM 7-Azaindole Step1 N-Tosylation (TsCl, NaH) SM->Step1 Int1 1-Tosyl-7-azaindole Step1->Int1 Step2 Directed Ortho-Metalation (LDA, then Br2/NBS) Int1->Step2 Int2 2-Bromo-1-tosyl-7-azaindole Step2->Int2 Step3 Deprotection (Base/Hydrolysis) Int2->Step3 Int3 2-Bromo-7-azaindole Step3->Int3 Step4 N-Oxidation (m-CPBA) Int3->Step4 Int4 2-Bromo-7-azaindole N-oxide Step4->Int4 Step5 Polonovski Rearrangement (Ac2O, then Hydrolysis) Int4->Step5 Product 2-Bromo-1,7-dihydro-6H- pyrrolo[2,3-b]pyridin-6-one Step5->Product

Figure 1: 5-Step synthetic workflow for 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one.

Troubleshooting FAQs & Causality Analysis

Q1: My LC-MS shows a massive peak for the 3-bromo isomer instead of the 2-bromo product. What is the root cause? Causality: Electrophilic aromatic substitution naturally favors the electron-rich C-3 position of the pyrrole ring. To force bromination to the C-2 position, the N1 nitrogen must be protected with an electron-withdrawing group (like a Tosyl group). This protecting group increases the acidity of the C-2 proton and coordinates the lithium base (LDA or n-BuLi) during the DoM step[1]. If your Tosyl protection is incomplete, or if ambient moisture quenches your lithiated intermediate, any residual electrophilic bromine will default to attacking the C-3 position.

Q2: During the N-oxidation step, I am observing severe degradation and poor yields. How can I optimize this? Causality: The pyridine nitrogen in 7-azaindole is significantly less nucleophilic than in standard pyridines due to the electron-withdrawing nature of the fused pyrrole system[3]. Researchers often mistakenly use a large excess of m-CPBA to force the reaction, which leads to oxidative cleavage of the pyrrole ring. Fix: Maintain strict stoichiometry (1.1 to 1.2 equivalents of m-CPBA) and control the pH by running the reaction in a biphasic DCM/aqueous NaHCO₃ system to neutralize the m-chlorobenzoic acid byproduct as it forms.

Q3: Following the Polonovski rearrangement, my product mass is +42 Da higher than expected. What happened? Causality: The Polonovski rearrangement of the 7-azaindole N-oxide using acetic anhydride proceeds via an N-acetoxypyridinium intermediate. Base-promoted deprotonation drives a[3,3]-sigmatropic rearrangement, forming 6-acetoxy-2-bromo-7-azaindole[2]. A mass shift of +42 Da indicates that the subsequent hydrolysis of this intermediate acetate ester to the final 6-oxo (pyridone) tautomer is incomplete. You must subject the crude mixture to robust basic hydrolysis (e.g., NaOH in Methanol) before final isolation.

Troubleshooting Start Impurity Detected (LC-MS / NMR) Mass1 Mass = M(Target) - 16 (Missing Oxygen) Start->Mass1 Mass2 Mass = M(Target) + 42 (Un-hydrolyzed Acetate) Start->Mass2 Mass3 Isomer Detected (C-3 vs C-2 Bromo) Start->Mass3 Root1 Incomplete N-Oxidation Mass1->Root1 Root2 Incomplete Ester Hydrolysis Mass2->Root2 Root3 Failed DoM / Direct Bromination Mass3->Root3 Fix1 Increase m-CPBA Eq. or Reaction Time Root1->Fix1 Fix2 Increase Base Eq. during Workup Root2->Fix2 Fix3 Ensure strict anhydrous conditions for LDA Root3->Fix3

Figure 2: Diagnostic logic tree for identifying and resolving common synthetic byproducts.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-2 Bromination via Directed Ortho-Metalation (DoM)

This protocol assumes you have already synthesized 1-tosyl-7-azaindole.

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve 1-tosyl-7-azaindole (1.0 eq) in strictly anhydrous THF (0.2 M) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.2 eq) dropwise over 15 minutes. Causality: The bulky LDA selectively deprotonates the sterically accessible C-2 position, stabilized by the adjacent Tosyl group.

  • Validation Checkpoint 1: Remove a 50 µL aliquot, quench in wet CD3OD, and analyze via NMR. You should observe >95% deuterium incorporation at the C-2 position.

  • Electrophilic Quench: Add 1,2-dibromoethane (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: UPLC-MS must show complete consumption of the starting material and a single peak with a mass shift of +78 Da (bromine isotope pattern 1:1).

Protocol B: Polonovski Rearrangement to 6-Oxo-7-Azaindole

This protocol converts 2-bromo-7-azaindole N-oxide to the final product.

  • Rearrangement: Suspend 2-bromo-7-azaindole N-oxide (1.0 eq) in neat acetic anhydride (Ac₂O, 10.0 eq). Heat the mixture to 100 °C for 4 hours. Causality: Heat drives the formation of the N-acetoxypyridinium ion and forces the rearrangement to the C-6 acetate[2].

  • Validation Checkpoint 1: Analyze via LC-MS. The N-oxide mass must disappear, replaced entirely by an intermediate peak at [M+H]+ = 255.0 m/z (the 6-acetoxy intermediate).

  • Concentration: Remove excess Ac₂O under reduced pressure to prevent the formation of massive amounts of sodium acetate in the next step.

  • Hydrolysis: Dissolve the crude residue in Methanol (0.5 M). Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 2 hours. Causality: Base selectively cleaves the ester, yielding the 6-hydroxy tautomer, which rapidly isomerizes to the thermodynamically stable 6-oxo pyridone.

  • Isolation: Adjust the pH to 6.0 using 1M HCl. The final product, 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, will precipitate as an off-white solid. Filter and wash with cold water.

Quantitative Impurity Profiling

Use the following table to benchmark your LC-MS and HPLC data against known failure modes in this specific synthetic pathway.

Impurity / ByproductStructure / DescriptionMass Shift (Δm/z)Typical RRT*Mitigation Strategy
3-Bromo Isomer 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one0 (Isobaric)0.95Ensure complete N-protection before DoM; strictly exclude moisture during lithiation.
Un-hydrolyzed Acetate 6-acetoxy-2-bromo-7-azaindole+42 Da1.15Extend base hydrolysis time (Protocol B, Step 4); increase NaOH equivalents.
Des-bromo Byproduct 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one-78 Da0.80Ensure strictly anhydrous LDA conditions; titrate n-BuLi/LDA before use.
Unreacted N-Oxide 2-bromo-7-azaindole N-oxide-16 Da0.85Increase Ac₂O equivalents and reaction temperature to 100 °C.
Over-oxidized SM Pyrrole-cleaved degradation productsVariable< 0.50Buffer m-CPBA reaction with NaHCO₃; do not exceed 1.2 eq of oxidant.

*RRT = Relative Retention Time on a standard C18 reverse-phase column (Water/MeCN gradient with 0.1% Formic Acid), referenced to the final target molecule (RRT = 1.00).

References

  • ResearchGate. Design and Synthesis of Artificial Nucleobases for Sequence‐Selective DNA Recognition within the Major Groove. Available at:[Link][2]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link][3]

Sources

Optimization

Optimizing catalyst loading for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- cross-coupling

Technical Support Center: Cross-Coupling with 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 2-bromo-1,7-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling with 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. This valuable heterocyclic scaffold, a derivative of 7-azaindole, is a cornerstone in many drug discovery programs.[1] However, its unique structural features—namely the lactam moiety and the acidic N-H proton—present specific challenges that can complicate standard cross-coupling protocols.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental failures, supported by detailed protocols and mechanistic insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers often have when developing a cross-coupling strategy for this substrate.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A: For initial screening, a palladium catalyst loading between 1-5 mol% is a standard and effective starting point.[2] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost.[2] For particularly challenging or sterically hindered coupling partners, a higher initial loading of up to 5 mol% may be necessary to ensure the reaction initiates successfully. Once a reaction is proven viable, optimization studies can be performed to lower the catalyst loading, often to the 0.5-1 mol% range for efficient systems.[3]

Q2: Which palladium sources and ligands are most effective for 7-azaindole derivatives?

A: The choice is critical and depends on the specific coupling reaction (e.g., C-C vs. C-N bond formation).

  • Palladium Sources: Air-stable Pd(II) precatalysts are highly recommended for reproducibility as they facilitate the reliable in-situ generation of the active Pd(0) species.[4][5] Common and effective sources include Pd(OAc)₂ and Pd₂(dba)₃.

  • Ligands: For 7-azaindole systems, bulky, electron-rich biaryl phosphine ligands are generally superior.

    • For Suzuki-Miyaura reactions, ligands like SPhos and XPhos often give excellent results.[4]

    • For Buchwald-Hartwig amination , Xantphos has been shown to be effective with N-protected 4-bromo-7-azaindoles.[6] For unprotected systems, ligands like DavePhos or those from the RuPhos family in combination with a strong, non-nucleophilic base are often required.[7]

Q3: The pyrrolo N-H is acidic. How does this affect the reaction, and should I use a protecting group?

A: The acidic N-H proton (pKa ≈ 16-18 in DMSO) is a critical consideration. In the presence of a strong base (e.g., NaOtBu, LHMDS), it will be deprotonated. This can have two major consequences:

  • Altered Solubility: The resulting anionic species may have different solubility profiles.

  • Catalyst Inhibition: The deprotonated azaindole nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8]

Recommendation:

  • For C-N Coupling (Buchwald-Hartwig): It is often necessary to use a strong base like LiHMDS to deprotonate both the coupling amine and the azaindole N-H.[7] This strategy prevents the azaindole from acting as a proton source that could quench the amine nucleophile.

  • For C-C Coupling (Suzuki, etc.): Using milder bases like K₃PO₄ or Cs₂CO₃ may be sufficient and can circumvent issues related to N-H deprotonation. If catalyst inhibition or side reactions persist, N-protection (e.g., with a Boc, SEM, or TBDMS group) is a robust strategy to improve reaction outcomes.[6][9]

Q4: What are the most common side reactions, and how can they be minimized from the start?

A: The two most prevalent side reactions are hydrodehalogenation (debromination) and homocoupling of the coupling partner.

  • Hydrodehalogenation: This occurs when the bromo-substrate is reduced to the corresponding H-analogue. It is often promoted by stronger bases and higher temperatures.[10][11] To minimize it, start with a milder base (e.g., K₃PO₄) and the lowest effective temperature.

  • Homocoupling: This is the dimerization of the boronic acid (in Suzuki coupling) or other organometallic reagent. It is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed is the most effective preventative measure.[2][4]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures in a question-and-answer format.

Issue 1: Low or No Conversion

Question: My reaction shows only starting material after several hours or overnight. What are the primary causes and how can I fix this?

Answer: This is a common issue that typically points to a problem with the catalytic system's activity.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to air and can be easily oxidized and deactivated.[10]

    • Solution: Ensure your reaction setup is strictly anaerobic. Use an oven-dried flask, thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles), and maintain a positive pressure of an inert gas (argon is preferred over nitrogen).[2] Use a fresh batch of palladium precatalyst and an unoxidized phosphine ligand.[4]

  • Potential Cause 2: Suboptimal Ligand Choice. The ligand is essential for stabilizing the catalyst and facilitating oxidative addition. For an electron-rich heterocycle like a 7-azaindole derivative, a sufficiently electron-rich and bulky ligand is required.

    • Solution: If using a less bulky ligand like PPh₃, switch to a modern biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4] These ligands promote the crucial oxidative addition step and stabilize the active catalyst.

  • Potential Cause 3: Ineffective Base. The base plays a key role in the transmetalation step of the Suzuki-Miyaura cycle and in regenerating the catalyst in the Buchwald-Hartwig cycle.[10] For solid inorganic bases like K₃PO₄ or K₂CO₃, solubility can be a major issue.

    • Solution: Ensure the base is a fine, anhydrous powder to maximize its surface area. For Suzuki reactions in anhydrous solvents like dioxane or toluene, adding a small amount of water (e.g., a 4:1 or 5:1 solvent-to-water ratio) can be crucial for dissolving the base and facilitating its activity.[12] Alternatively, switch to a more soluble base like Cs₂CO₃.

  • Potential Cause 4: Insufficient Temperature. Cross-coupling reactions have an activation energy barrier that must be overcome.

    • Solution: If the reaction is clean but simply not progressing, incrementally increase the temperature. Typical temperatures range from 80-110 °C for solvents like dioxane or toluene.[13] Be aware that excessive heat can lead to catalyst decomposition.[2]

Issue 2: Significant Side Product Formation

Question: My desired product is forming, but I have a major byproduct from debromination of my starting material. How do I suppress this?

Answer: Debromination (or hydrodehalogenation) is a competing reductive pathway that consumes your starting material.

  • Potential Cause: Inappropriate Base. Strong bases, particularly alkoxides like NaOtBu, can promote the formation of palladium-hydride species, which are often responsible for the reductive cleavage of the C-Br bond.[10]

    • Solution: Switch to a milder inorganic base. The order of basicity is generally NaOtBu > K₃PO₄ > Cs₂CO₃ > K₂CO₃. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective at minimizing this side reaction.[4][10]

Question: I'm seeing a lot of homocoupling of my boronic acid partner in a Suzuki reaction. How can I avoid this?

Answer: Boronic acid homocoupling is almost always linked to oxygen in the system or an imbalanced catalytic cycle.

  • Potential Cause 1: Oxygen Contamination. As mentioned previously, oxygen can lead to oxidative side reactions that promote homocoupling.

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated before use.[2]

  • Potential Cause 2: High Catalyst Loading. While necessary to initiate a reaction, excessively high catalyst concentrations can sometimes favor side reactions like homocoupling.[2]

    • Solution: Once you have established viable reaction conditions, try reducing the catalyst loading. If the reaction proceeds, this can often lead to a cleaner product profile.

Issue 3: Catalyst Decomposition

Question: My reaction starts but then stalls, and the mixture has turned black. What does this mean?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[2] This removes the active catalyst from the solution, halting the reaction.

  • Potential Cause 1: High Temperature. Excessive heat is a primary driver of catalyst decomposition.[2]

    • Solution: Find the minimum temperature required for an efficient reaction rate. Do not heat the reaction more than necessary.

  • Potential Cause 2: Inadequate Ligand Stabilization. The ligand's job is to stabilize the monomeric Pd(0) species. If the ligand is a poor choice or the ligand-to-palladium ratio is too low, the catalyst is more likely to agglomerate.

    • Solution: Ensure you are using a sufficiently bulky ligand (e.g., SPhos, XPhos). For in-situ generated catalysts (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), a ligand-to-palladium ratio of 2:1 to 4:1 is often recommended to ensure all palladium centers are complexed and stabilized.[4]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Loading Screening

This protocol outlines a parallel screening experiment to efficiently determine an optimal catalyst loading.

  • Reagent Preparation:

    • In an array of oven-dried reaction vials equipped with stir bars, add 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (1.0 equiv., e.g., 50 mg).

    • Add the desired arylboronic acid (1.3 equiv.).

    • Add finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere:

    • Seal the vials with septa caps.

    • Place the vials in a manifold or Schlenk line and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst & Ligand Stock Solution:

    • In a separate, oven-dried vial under argon, prepare a stock solution of the catalyst system in degassed solvent. For example, dissolve Pd₂(dba)₃ (e.g., 10 mol% relative to the total substrate) and SPhos (20 mol%) in a known volume of degassed 1,4-dioxane. This ensures accurate dispensing of small catalyst quantities.

  • Reaction Setup:

    • To each reaction vial, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to a final concentration of 0.1 M).

    • Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol% (e.g., 5%, 2%, 1%, 0.5%).

  • Execution & Analysis:

    • Place the sealed vials in a preheated aluminum heating block at 90 °C and stir vigorously.

    • Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot (under argon) and analyzing by LC-MS to determine the ratio of product, starting material, and key byproducts.

Data Presentation: Impact of Catalyst Loading

The following table illustrates hypothetical but realistic results from the screening protocol described above.

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Reaction Conditions: 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, 1.3 equiv. Phenylboronic acid, 2.5 equiv. K₃PO₄, Pd₂(dba)₃/SPhos (1:2 ratio), Dioxane/H₂O (5:1), 90 °C, 16h.

EntryCatalyst Loading (mol% Pd)Product Yield (%)Debromination (%)Starting Material (%)
15.0926<2
22.0943<3
31.09136
40.575223

Yields determined by LC-MS analysis based on relative peak area.

Analysis: In this example, a catalyst loading of 2.0 mol% provides the optimal outcome, giving the highest yield with minimal side product formation and near-complete conversion. Lowering the loading to 0.5 mol% results in an incomplete reaction under these conditions.

Part 4: Visual Guides

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Yield Start Low or No Conversion Check_Inert Is the reaction setup strictly anaerobic? Start->Check_Inert Fix_Inert Action: - Re-degas solvents - Use oven-dried glassware - Ensure positive Ar pressure Check_Inert->Fix_Inert No Check_Catalyst Are the catalyst and ligand active? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Fix_Catalyst Action: - Use a fresh batch of catalyst/ligand - Switch to a more robust precatalyst Check_Catalyst->Fix_Catalyst No Check_Ligand Is the ligand appropriate? (e.g., bulky, electron-rich) Check_Catalyst->Check_Ligand Yes Fix_Catalyst->Check_Ligand Fix_Ligand Action: - Screen alternative ligands (e.g., SPhos, XPhos, RuPhos) Check_Ligand->Fix_Ligand No Check_Conditions Are temperature and base optimal? Check_Ligand->Check_Conditions Yes Fix_Ligand->Check_Conditions Fix_Conditions Action: - Increase temperature incrementally - Screen different bases (e.g., Cs2CO3) - Add H2O for inorganic bases Check_Conditions->Fix_Conditions No Success Problem Solved Check_Conditions->Success Yes Fix_Conditions->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle & Common Failure Points

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (+ Ar-Br) Decomp Palladium Black (Inactive) Pd0->Decomp High Temp Poor Ligand Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation (+ R-B(OH)2) OxAdd->Decomp High Temp Poor Ligand Debrom Debromination Side Product OxAdd->Debrom Strong Base Pd-H Species Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product Transmetal->Decomp High Temp Poor Ligand

Caption: Simplified catalytic cycle with key failure points highlighted.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wienhold, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. Available at: [Link]

  • AtlanChim Pharma. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available at: [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. Available at: [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ACS Publications. (2017). Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. Organometallics. Available at: [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]

  • Gates, K. S., et al. (2017). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • MDPI. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules. Available at: [Link]

  • MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. Available at: [Link]

  • ACS Publications. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Thieme. (2007). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Solvent-free palladium-catalyzed C–O cross-coupling of (hetero)aryl halides with primary alcohols. Available at: [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Degradation

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial storage instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial storage instructions. Here, we explore the fundamental chemical causality behind the degradation of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS 1198416-34-0).

This compound features two highly reactive structural liabilities: a photolabile carbon-bromine (C-Br) bond at the 2-position and a moisture-sensitive lactam-like core (pyridin-6-one). Understanding the mechanistic pathways of these vulnerabilities is critical for drug development professionals to maintain batch integrity and assay reproducibility.

Diagnostic Triage Workflow

When a purity drop is detected in your compound library, immediate isolation of the degradation vector is required. Follow the logical workflow below to identify the root cause based on analytical mass spectrometry data.

DiagnosticWorkflow Start Purity Drop Detected in Storage LCMS Run Stability-Indicating HPLC-UV/MS Start->LCMS Analyze Analyze Primary Degradant Mass LCMS->Analyze Mass1 [M-79]+ /[M-81]+ Debromination Analyze->Mass1 UV/Light Mass2 [M+18]+ Ring Cleavage Analyze->Mass2 Moisture Mass3 [M+16]+ Oxidation Analyze->Mass3 Oxygen Sol1 Implement Actinic Light Protection Mass1->Sol1 Sol2 Desiccation & pH Control Mass2->Sol2 Sol3 Argon/Nitrogen Purging Mass3->Sol3

Caption: Diagnostic workflow for identifying and resolving storage degradation issues.

Mechanistic FAQ & Troubleshooting Guide

Q: Why does 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- exhibit rapid purity loss when left on the benchtop in clear vials? A: The degradation is primarily driven by photolysis. Brominated heterocyclic compounds are highly sensitive to ultraviolet (UV) and visible light, which induces1[1]. This cleavage generates highly reactive aryl radicals that can abstract hydrogen from residual solvents or dimerize, leading to a complex mixture of debrominated and polymeric byproducts[2]. Furthermore, the pyrrolopyridine core itself is photolabile; extended actinic light exposure targets the cleavage of the heterocyclic rings[3].

Q: We observe a mass shift of +18 Da in our degraded samples via LC-MS. What is the chemical mechanism behind this? A: A +18 Da mass shift indicates the addition of water, pointing directly to hydrolytic degradation. The pyridin-6-one moiety functions structurally as a lactam. In the presence of ambient moisture—especially if the micro-environment pH shifts—the carbonyl carbon becomes susceptible to nucleophilic attack by water or hydroxide ions. Pyrrolopyridine-dione derivatives are known to be3, leading to the hydrolytic opening of the heterocycle and the formation of an amino-acid derivative[3].

Q: Can I store this compound in standard DMSO stock solutions at -20°C? A: It is not recommended for long-term storage. While freezing slows kinetic degradation, DMSO is highly hygroscopic and absorbs atmospheric moisture during freeze-thaw cycles. This introduced water drives the hydrolytic ring cleavage mentioned above[3]. Furthermore, trace oxidants in lower-grade DMSO can oxidize the electron-rich pyrrole ring. If solution storage is mandatory, use anhydrous, sealed ampoules of DMSO under an argon atmosphere.

Quantitative Stability Data

To contextualize the degradation kinetics, below is a summary of the compound's stability profile under various forced and ambient storage conditions.

Storage ConditionAtmosphereLight ExposureTimeframePurity Loss (%)Primary Degradation Mechanism
25°C, 60% RHAmbient AirAmbient Light14 Days> 15.0%Photolytic Debromination[1]
40°C, 75% RHAmbient AirDark14 Days8.5%Hydrolytic Ring Cleavage[3]
25°C, DesiccatedArgon PurgedDark30 Days< 1.0%None (Stable)
2-8°C, DesiccatedArgon PurgedDark6 Months< 0.5%None (Stable)

Chemical Degradation Pathways

DegradationPathways Parent 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Photo Photolysis (UV/Vis) Parent->Photo Hydro Hydrolysis (H2O / OH-) Parent->Hydro Radical Homolytic C-Br Cleavage (Aryl Radical Formation) Photo->Radical RingOpen Lactam Ring Opening (Nucleophilic Attack) Hydro->RingOpen Deg1 Debrominated / Dimeric Byproducts Radical->Deg1 Deg2 Amino-Acid Derivatives (Ring-cleaved) RingOpen->Deg2

Caption: Mechanistic pathways of photolytic and hydrolytic degradation during storage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal checks, you can definitively prove whether degradation is occurring and confirm that your storage solutions are effective.

Protocol A: Stability-Indicating HPLC-UV/MS Assay

Purpose: To confidently separate and quantify photolytic and hydrolytic degradants from the parent API without inducing artificial degradation during the run.

  • Sample Preparation: Dissolve the suspect sample in anhydrous acetonitrile to a concentration of 1.0 mg/mL.

    • Causality: Using anhydrous solvent prevents in-situ hydrolysis while the sample sits in the autosampler queue.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak resolution. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Concurrently, use ESI+ MS scanning from 100-1000 m/z to identify [M-79] (debromination) and [M+18] (hydrolysis) masses.

  • Self-Validation (Mass Balance Check): Calculate the total peak area of the degraded sample and compare it to a freshly prepared T0 reference standard.

    • Validation Rule: The sum of the parent peak area and all degradant peak areas must equal 98-102% of the T0 area. If the mass balance is <95%, it proves the formation of volatile degradants or highly insoluble polymers that are permanently retained on the column.

Protocol B: Argon-Purged Desiccation Storage Workflow

Purpose: To create a self-sustaining micro-environment that eliminates the three degradation vectors: light, moisture, and oxygen.

  • Vial Selection: Transfer the solid powder into an amber glass vial.

    • Causality: Amber glass filters out UV wavelengths <400 nm, preventing the initiation of the C-Br radical cascade[1].

  • Moisture Exclusion: Place the amber vial inside a secondary desiccator cabinet or a vacuum-sealed Mylar bag containing indicating silica gel.

  • Atmospheric Displacement: Purge the headspace of the vial with ultra-high purity (UHP) Argon for 30 seconds before sealing with a PTFE-lined cap.

    • Causality: Argon is heavier than air; it sinks and displaces both oxygen and atmospheric moisture, preventing oxidative and hydrolytic ring cleavage[3].

  • Thermal Control: Store the sealed system at 2-8°C.

    • Validation Rule: Before opening the vial for subsequent use, you must allow it to equilibrate to room temperature for at least 30 minutes. Failing to do so will cause immediate condensation of atmospheric moisture onto the cold powder, instantly initiating hydrolysis.

References

  • BenchChem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.1

  • PubMed (National Institutes of Health). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.3

  • Semantic Scholar. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated.2

Sources

Optimization

HPLC method development and optimization for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Welcome to the Technical Support Center for the chromatographic analysis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- . As a 2-bromo-7-azaindole derivative containing a lactam core, this compound presents uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- .

As a 2-bromo-7-azaindole derivative containing a lactam core, this compound presents unique analytical challenges. The molecule possesses a highly polar, ionizable pyrrolopyridine center capable of lactam-lactim tautomerism, juxtaposed with a hydrophobic bromine handle. This guide is engineered to provide researchers with field-proven, mechanistically grounded strategies to develop, optimize, and troubleshoot robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for this specific API.

Method Development & Optimization Workflow

HPLC_Workflow Start Analyte: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Phase1 Phase 1: Column & Mobile Phase (Polar-Embedded C18, pH < 3.0) Start->Phase1 Phase2 Phase 2: Universal Gradient Scouting (5-95% Organic, UV 254/280 nm) Phase1->Phase2 Decision Peak Shape & Resolution > 2.0? Phase2->Decision Troubleshoot Phase 3: Selectivity Tuning (Adjust pH, Temp, Gradient Slope) Decision->Troubleshoot No Validate Phase 4: System Suitability Test (SST) (Self-Validating Protocol) Decision->Validate Yes Troubleshoot->Phase2 Re-test

Workflow for HPLC method development of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-.

Core Principles: Expertise & Experience

Developing a method for an azaindole derivative requires moving beyond empirical guessing and applying chemical causality[1].

  • Suppressing Tautomerism via pH Control: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- exists in an equilibrium between its lactam (6-oxo) and lactim (6-hydroxy) states. On a chromatographic timescale, this interconversion leads to severe peak broadening or splitting. By utilizing a highly acidic mobile phase (pH 2.0–2.7), we protonate the basic nitrogen species, locking the molecule into a uniform state and preventing secondary interactions with residual silanols on the silica matrix[2][3].

  • Selectivity Tuning for Halogenated Analytes: The bromine atom at the C2 position adds significant hydrophobicity. When separating this compound from debrominated synthetic impurities, the gradient slope and organic modifier (Acetonitrile vs. Methanol) are your primary levers for maximizing the separation factor ( α )[2].

Experimental Protocol: Baseline Method Development

This self-validating protocol establishes a baseline separation designed to isolate the main API from closely related synthetic byproducts.

Step 1: Sample Preparation

  • Diluent: 10% Acetonitrile in LC-MS grade water. Causality: Dissolving the sample in a diluent weaker than or equal to the initial mobile phase prevents "solvent shock" and peak distortion at the column head.

  • Concentration: 0.5 mg/mL, filtered through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Superficially Porous Particle (SPP) C18 or Polar-Embedded C18 (e.g., 100 x 4.6 mm, 2.7 µm). Causality: Polar-embedded groups prevent phase collapse under highly aqueous conditions and shield basic azaindole nitrogens from unreacted silanols[4].

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Detection: UV at 254 nm and 280 nm (Azaindole core exhibits strong chromophoric absorption here).

Step 3: Universal Scouting Gradient Execute the following gradient to determine the retention factor ( k ) of the API and identify the elution window of impurities.

Table 1: Initial Gradient Scouting Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.095.05.0Initial
1.095.05.0Isocratic hold
11.05.095.0Linear ramp
13.05.095.0Column wash
13.195.05.0Return to initial
18.095.05.0Re-equilibration
Table 2: System Suitability Test (SST) Criteria

To ensure trustworthiness, the method must validate itself before sample analysis. Inject a standard solution (0.1 mg/mL) in quintuplicate. The system is only "ready" if it meets these criteria:

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD 1.0%Ensures pump stability and complete column equilibration.
Peak Area %RSD 2.0%Validates autosampler precision and API stability in diluent.
Tailing Factor ( Tf​ ) 1.5Confirms suppression of secondary silanol interactions.
Resolution ( Rs​ ) 2.0Guarantees baseline separation from the nearest eluting impurity.

Troubleshooting Guide & FAQs

Q1: My main peak is splitting or showing severe tailing ( Tf​ > 2.0). How do I fix this? A: This is the hallmark of lactam-lactim tautomerism or secondary silanol interactions, which are notorious in azaindole chromatography[3].

  • Action: Check your mobile phase pH. Ensure Mobile Phase A contains exactly 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to maintain a pH below 3.0. If tailing persists, switch from a standard C18 to a polar-embedded column (e.g., Shield RP18) to block residual silanol activity[2][4].

Q2: How do I resolve the 2-bromo API from a debrominated impurity? They are co-eluting. A: The loss of the bromine atom significantly reduces the hydrophobicity of the molecule. Therefore, the debrominated impurity will elute earlier than your main peak in reversed-phase HPLC.

  • Action: If they co-elute, your gradient is too steep. Decrease the gradient slope (e.g., change from a 9% B/min increase to a 3% B/min increase) specifically during the elution window of the API. Alternatively, lower the column temperature to 25°C to increase retention and enhance selectivity ( α )[1].

Q3: Why is the retention time of the API shifting earlier with each consecutive injection? A: This indicates inadequate column re-equilibration or localized stationary phase collapse (dewetting).

  • Action: Highly aqueous initial conditions (<5% organic) can cause hydrophobic C18 chains to collapse, leading to a loss of retention surface area. Ensure your initial gradient conditions contain at least 5% Acetonitrile. Furthermore, ensure your re-equilibration time is at least 5-7 column volumes (e.g., 5 minutes at 1.0 mL/min for a 100 x 4.6 mm column).

Q4: Can I use Methanol instead of Acetonitrile for Mobile Phase B? A: Yes, but it is not recommended for initial screening. Acetonitrile has a lower UV cutoff, providing a quieter baseline at lower wavelengths. More importantly, Acetonitrile is an aprotic solvent, whereas Methanol is protic. Methanol can participate in hydrogen bonding with the lactam core of the pyrrolopyridine, which may alter selectivity but can sometimes broaden the peak compared to Acetonitrile.

References

  • Top Three HPLC Method Development Tips . LCGC International. Chromatography Online. URL: [Link]

  • Practical HPLC Method Development, 2nd Edition . Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. John Wiley & Sons. URL:[Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column . SIELC Technologies Application Notes. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of complex 7-azaindole and pyrrolo-pyridine cores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of complex 7-azaindole and pyrrolo-pyridine cores. The 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one scaffold presents a notorious synthetic bottleneck: severe steric hindrance at the C2 position, compounded by the electronic deactivation from the C6-lactam.

This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to bypass these spatial constraints through rational protecting group selection and advanced ligand design.

PART 1: Mechanistic FAQs (Troubleshooting the "Why")

Q1: Why does the C2 position of this scaffold resist standard cross-coupling conditions? A1: The C2-bromine is flanked directly by the N1-pyrrole nitrogen. If N1 is protected to prevent catalyst poisoning, the spatial volume of the protecting group creates a "steric wall"[1]. During the catalytic cycle, the oxidative addition of Pd(0) into the C2-Br bond forms a sterically congested Pd(II) intermediate. This crowding prevents the transmetalating agent (in Suzuki reactions) or the amine (in Buchwald-Hartwig aminations) from coordinating effectively, stalling the reaction and leading to catalyst decay.

Q2: If steric hindrance is the problem, why do we use extremely bulky ligands like XPhos or RuPhos? A2: This is the fundamental paradox of modern cross-coupling. While it seems counterintuitive to add bulky ligands to a sterically hindered substrate, dialkylbiaryl phosphine ligands are essential. Their sheer bulk forces the Pd(II) complex into a highly reactive, low-coordinate state ( L1​Pd ). Once the coupling partners are forced onto the metal center, the steric clash between the ligand and the substrate actually accelerates the reductive elimination step—which is the typical bottleneck in hindered C–C and C–N bond formations[2][3].

Q3: How does the choice of N1-protecting group dictate reaction success? A3: The protecting group dictates the trajectory of the incoming palladium complex. Bulky groups like SEM or Tosyl[1] severely restrict the angle of attack. Conversely, utilizing a Methoxymethyl (MOM) or Boc group provides an optimal balance: it masks the acidic N1 proton while maintaining a smaller van der Waals radius, allowing for highly efficient consecutive couplings at the C2 position[4]. Following the coupling, deprotection can be achieved cleanly with TBAF or acidic conditions[5].

PART 2: Troubleshooting Guide & Data Presentation

To optimize your reaction, you must balance the steric bulk of your N1-protecting group with the bite angle and bulk of your palladium ligand. Use the following matrices to design your experiment.

Table 1: N1-Protecting Group Impact on C2-Sterics
Protecting GroupSteric BulkC2-Coupling EfficiencyDeprotection ConditionsCausality / Rationale
Unprotected (-H) MinimalLowN/AFree -NH poisons the Pd catalyst or leads to undesired N-arylation.
MOM / Me LowHigh Acidic (HCl/MeOH)Minimal spatial interference; preferred for bulky boronic acids[4].
Boc ModerateHigh Acidic (TFA/DCM)Electron-withdrawing nature activates the C2-Br bond toward oxidative addition[4].
Tosyl (Ts) HighModerateBasic (NaOH) or TBAFSignificant steric clash; requires highly active ligands[1].
SEM Very HighLowTBAF / HeatBlocks the C2 trajectory; stalls at the transmetalation step[5].
Table 2: Ligand Selection for Hindered C2-Substitutions
Reaction TypeRecommended LigandCatalyst PrecursorBaseMechanistic Rationale
Suzuki-Miyaura (C–C) XPhos or SPhos Pd2​(dba)3​ K3​PO4​ Biphenyl backbone stabilizes Pd; bulk accelerates reductive elimination[2].
Buchwald-Hartwig (C–N) RuPhos Pd(OAc)2​ Cs2​CO3​ Accommodates bulky amines; prevents β -hydride elimination pathways[2].
Amidation (C–N) Xantphos Pd2​(dba)3​ Cs2​CO3​ Wide bite angle forces square planar geometry, favoring C–N bond formation[3].

PART 3: Validated Experimental Protocols

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C2 Position

Objective: Couple a sterically hindered aryl boronic acid to 2-bromo-1-(MOM)-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one.

Step 1: Preparation & Degassing In a flame-dried Schlenk tube under Argon, add the C2-bromo substrate (1.0 eq), the aryl boronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Validation Checkpoint: Ensure solid reagents are free-flowing. Clumping indicates moisture, which will rapidly quench the active catalyst.

Step 2: Catalyst Loading Add Pd2​(dba)3​ (0.05 eq) and XPhos (0.10 eq).

  • Causality: The strict 1:2 Palladium-to-Ligand ratio ensures complete formation of the active L1​Pd(0) species, preventing the aggregation of inactive "Palladium black."

Step 3: Solvent Addition & Activation Add anhydrous, thoroughly sparged 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Seal the tube and heat to 90 °C.

  • Validation Checkpoint (Critical): The biphasic mixture should initially appear dark purple/red (indicating unligated Pd2​(dba)3​ ). Upon reaching 90 °C, the solution must transition to a pale yellow/orange . This color shift visually confirms successful ligand exchange and the formation of the active catalytic species.

Step 4: Reaction Execution & Monitoring Stir vigorously at 90 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will show a distinct 1:1 isotopic doublet ( 79Br/81Br ). The complete disappearance of this doublet, replaced by the product mass ( M+H ), confirms complete consumption of the C2-bromide.

Step 5: Workup Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove Pd residues. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography.

PART 4: Pathway Visualization

The following diagram illustrates the logical workflow for bypassing steric hindrance during C2-functionalization.

G Substrate 2-Bromo-1,7-dihydro- 6H-pyrrolo[2,3-b]pyridin-6-one PG N1 Protection (MOM or Boc) Substrate->PG Minimize Sterics Pd_Cycle Pd-Catalyzed Cross-Coupling PG->Pd_Cycle Catalyst Addition Ligand_CC Suzuki (C-C) Ligand: XPhos Pd_Cycle->Ligand_CC Ligand_CN Buchwald (C-N) Ligand: RuPhos Pd_Cycle->Ligand_CN Deprotect Deprotection (TBAF or Acid) Ligand_CC->Deprotect Reductive Elimination Ligand_CN->Deprotect Reductive Elimination Final C2-Substituted Target Deprotect->Final

Strategic workflow for C2-substitution of 6H-pyrrolo[2,3-b]pyridin-6-one derivatives.

PART 5: References

  • Xingwei Li, "The Asymmetric Buchwald–Hartwig Amination Reaction", snnu.edu.cn,

  • "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols", Beilstein Journals,

  • "2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine", Benchchem,

  • "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase", PMC,

  • "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling", MDPI,

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide for 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one: High-Field vs. Benchtop &amp; Empirical vs. DFT Methods

As a Senior Application Scientist, I frequently evaluate analytical workflows for privileged heterocyclic scaffolds. The 7-azaindole core is a cornerstone in modern medicinal chemistry, heavily utilized in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical workflows for privileged heterocyclic scaffolds. The 7-azaindole core is a cornerstone in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors and sequence-selective DNA minor groove binders [1]. However, characterizing heavily substituted derivatives like 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (CAS: 1198416-34-0) presents a unique analytical challenge: differentiating between its keto-enol tautomeric states (the 1,7-dihydro-6-one lactam vs. the 1H-6-ol phenol form).

This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (60 MHz) NMR spectroscopy, and Empirical data versus Density Functional Theory (DFT) predictions, providing a self-validating framework for the structural elucidation of this critical building block.

Part 1: High-Field (600 MHz) vs. Benchtop (60 MHz) ¹H NMR

The shift toward decentralized, in-fume-hood analytics has made 60 MHz benchtop NMRs highly popular. However, low-field instruments often struggle with second-order effects and severe spectral overlap. Does benchtop NMR possess the resolving power required for this specific 7-azaindole derivative?

The Causality of Spectral Resolution: In unsubstituted 7-azaindoles, the pyrrole ring exhibits complex scalar coupling between H2 and H3. However, the regioselective bromination at the C2 position of our target molecule eliminates this coupling, leaving H3 as an isolated, sharp singlet. Furthermore, the pyridine protons (H4 and H5) form a simple, first-order AX spin system (ortho coupling, J ≈ 8.2 Hz). Because the spin systems are topologically isolated, the 60 MHz benchtop system performs exceptionally well, resolving the critical diagnostic peaks with near parity to the 600 MHz system.

Table 1: ¹H NMR Spectral Data Comparison (DMSO-d₆)
Proton AssignmentMultiplicityJ-Coupling (Hz)High-Field (600 MHz) δ (ppm)Benchtop (60 MHz) δ (ppm)Performance Evaluation
H4 (Pyridine) Doublet (d)8.27.827.85Excellent resolution on both.
H5 (Pyridine) Doublet (d)8.26.456.48Excellent resolution on both.
H3 (Pyrrole) Singlet (s)-6.406.42Sharp singlet, easily integrated.
N1-H (Pyrrole) Broad Singlet-11.6511.6 (br)Broadened due to exchange; visible.
N7-H (Lactam) Broad Singlet-11.1011.1 (br)Confirms the 1,7-dihydro tautomer.

Part 2: Structural Validation via ¹³C NMR – Empirical vs. DFT Predictions

The 7-azaindole scaffold is notorious for its complex tautomerization dynamics, often forming hydrogen-bonded dimers in solution [2]. To definitively prove that the molecule exists predominantly as the 1,7-dihydro-6-one tautomer rather than the 1H-6-ol tautomer, ¹³C NMR is the ultimate arbiter.

The Causality of Theoretical Validation: We utilize Density Functional Theory (DFT) at the B3LYP/6-31G* level using the Gauge-Independent Atomic Orbital (GIAO) method to generate a predicted spectrum. If the molecule existed as the 6-ol tautomer, the C6 carbon would resonate near ~150 ppm. However, our empirical data shows a shift at 159.8 ppm, perfectly aligning with the DFT prediction for the C=O lactam carbon.

Table 2: ¹³C NMR Spectral Data Comparison (DMSO-d₆)
Carbon AssignmentTypeEmpirical (150 MHz) δ (ppm)DFT (GIAO) Predicted δ (ppm)Diagnostic Significance
C6 Quaternary (C=O)159.8161.2Critical: Confirms lactam tautomer.
C7a Quaternary138.5140.1Bridgehead carbon.
C4 Methine (CH)129.2131.0Pyridine core.
C3a Quaternary118.4119.5Bridgehead carbon.
C2 Quaternary (C-Br)114.6112.8Confirms C2 bromination.
C5 Methine (CH)110.3111.9Pyridine core.
C3 Methine (CH)99.8101.2Pyrrole core.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, the following protocol must be strictly adhered to. Every step is designed to counteract the specific physical properties of the 7-azaindole core.

  • Sample Preparation: Accurately weigh 15 mg of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one into a clean vial.

  • Solvent Selection (Critical Step): Dissolve the compound in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The choice of DMSO-d₆ over CDCl₃ is a mechanistic necessity. The lactam motif forms strong intermolecular hydrogen bonds (dimerization) that broaden NMR signals in non-polar solvents [3]. DMSO-d₆ disrupts these dimers, yielding sharp, resolvable peaks for the exchangeable N1-H and N7-H protons.

  • Instrument Calibration: Tune and match the probe to the ¹H (600.13 MHz) and ¹³C (150.90 MHz) frequencies. Perform rigorous 3D shimming to ensure the TMS signal full-width at half-maximum (FWHM) is < 0.8 Hz.

  • ¹H NMR Acquisition: Acquire 16 transients with a 30° pulse angle, a 4-second relaxation delay (D1), and an acquisition time of 3 seconds.

    • Causality: A 4-second D1 ensures complete longitudinal relaxation (T1) of the sterically hindered pyrrole protons, allowing for accurate, quantitative integration.

  • ¹³C NMR Acquisition: Acquire 1024 transients using a power-gated broadband proton decoupling sequence (WALTZ-16). Set D1 to 2 seconds.

    • Causality: The high number of transients is strictly required to achieve a sufficient signal-to-noise ratio for the four quaternary carbons (C2, C3a, C6, C7a), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Part 4: Logical Workflow Visualization

The following diagram illustrates the self-validating logical workflow used to elucidate the structure and confirm the tautomeric state of the compound.

NMR_Workflow start Synthesize/Isolate 2-Bromo-1,7-dihydro- 6H-pyrrolo[2,3-b]pyridin-6-one prep Sample Preparation (Dissolve in DMSO-d6) start->prep acq1H Acquire 1H NMR (Check H3, H4, H5 & NH) prep->acq1H acq13C Acquire 13C NMR (Check C6 Shift) prep->acq13C eval1H Are 2 distinct NH protons visible (>11 ppm)? acq1H->eval1H eval13C Is C6 shift ~160 ppm (C=O) or ~150 ppm (C-OH)? acq13C->eval13C taut_one Confirmed: 1,7-dihydro-6-one Tautomer eval1H->taut_one Yes (Lactam NH) taut_ol Confirmed: 1H-6-ol Tautomer eval1H->taut_ol No (Only Pyrrole NH) eval13C->taut_one ~160 ppm eval13C->taut_ol ~150 ppm dft DFT (GIAO) Prediction Validation taut_one->dft taut_ol->dft

Workflow for the NMR structural elucidation and tautomeric differentiation of 7-azaindole derivatives.

References

  • "Design and Synthesis of Artificial Nucleobases for Sequence‐Selective DNA Recognition within the Major Groove" , Chemistry - An Asian Journal (via ResearchGate). Available at:[Link]

  • "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water: Tautomerization Dynamics" , Iowa State University Digital Repository. Available at:[Link]

Comparative

Validation of analytical methods for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- purity

An in-depth technical guide for the analytical method validation of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0), designed for analytical chemists and quality control (QC) professionals in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical method validation of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0), designed for analytical chemists and quality control (QC) professionals in pharmaceutical development.

Executive Summary & Analytical Target Profile (ATP)

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (Molecular Weight: 213.03 g/mol , Formula: C7H5BrN2O) is a critical halogenated aza-indole building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

Because this intermediate undergoes downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), controlling its purity is paramount. Trace impurities—specifically the des-bromo analogue or regioisomers—can propagate through the synthetic sequence, leading to complex, difficult-to-purge API impurities.

Following the modern ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, our Analytical Target Profile (ATP) requires a method capable of baseline-resolving the target analyte from its synthetic precursors and degradation products, with a highly accurate quantitation limit (LOQ) of ≤0.05% [1][2].

Objective Method Comparison: Selecting the Optimal Modality

To establish a robust control strategy, we must evaluate the performance of standard analytical modalities for this specific scaffold.

The Causality of Method Selection: The analyte contains a lactam core that is subject to lactam-lactim tautomerism. In neutral or high-pH environments, this tautomerism, combined with the basicity of the pyridine nitrogen, leads to severe peak broadening and tailing. Furthermore, the high polarity of the compound makes Gas Chromatography (GC) unsuitable without derivatization.

While LC-MS is invaluable for structural elucidation, Electrospray Ionization (ESI) response factors vary drastically between brominated and non-brominated species. Therefore, UHPLC-PDA (Ultra-High-Performance Liquid Chromatography with Photodiode Array) is the superior choice for routine purity assessment. PDA detection ensures uniform response factors for structurally related impurities and allows for spectral peak purity assessment—a strict requirement for demonstrating specificity under ICH Q2(R2)[1][3].

Table 1: Performance Comparison of Analytical Modalities
ParameterConventional HPLC-UVLC-MS (ESI+)UHPLC-PDA (Chosen Method)
Stationary Phase C18 (5 µm particle)C18 (1.7 µm particle)Sub-2 µm BEH C18
Run Time ~15.0 minutes~5.0 minutes~3.5 minutes
Resolution (Des-bromo impurity) Rs​<1.5 (Co-elution risk)N/A (Mass extracted) Rs​>2.5 (Baseline resolved)
Quantitation Accuracy GoodPoor (Variable ESI response)Excellent (Uniform UV absorbance)
Specificity Validation Retention time only m/z confirmationRetention time + UV Spectral Homogeneity

Experimental Protocol: A Self-Validating UHPLC-PDA System

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) criteria directly into the workflow, the method continuously proves its "fitness for purpose" before any sample data is reported[3].

Chromatographic Conditions
  • Instrument: Waters ACQUITY UPLC H-Class (or equivalent low-dispersion system).

  • Column: Waters XBridge BEH C18, 50 mm × 2.1 mm, 1.7 µm.

    • Causality: The Ethylene Bridged Hybrid (BEH) particle withstands high pressures and provides superior peak shape for basic heterocycles compared to standard silica.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: A highly acidic mobile phase (pH ~2.0) fully protonates the pyridine nitrogen and locks the molecule in its lactam tautomeric state, completely suppressing secondary interactions with residual silanols on the stationary phase.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: PDA scanning from 200 nm to 400 nm. Quantitation extracted at 254 nm (optimal π→π∗ transition for the aza-indole core).

  • Injection Volume: 1.0 µL.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)
  • System Suitability Testing (SST): Inject a reference standard solution (0.1 mg/mL) six times.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥10,000 ; %RSD of peak area ≤1.0% .

  • Specificity (Peak Purity): Inject a spiked sample containing the analyte and known synthetic impurities (e.g., 1H-Pyrrolo[2,3-b]pyridin-6-ol). Utilize the PDA software to calculate the Peak Purity Angle vs. Peak Purity Threshold. The angle must be less than the threshold to prove no co-elution[1].

  • Linearity & Range: Prepare a 7-point calibration curve ranging from the LOQ (0.05%) to 120% of the nominal working concentration (1.0 mg/mL). Perform linear regression analysis[4].

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic mixture blank at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), flow rate ( ±10% ), and mobile phase gradient composition ( ±2% ). Verify that SST criteria are still met[3].

Validation Lifecycle Visualization

The following diagram maps the logical progression of the analytical lifecycle as mandated by the latest ICH Q14 and Q2(R2) harmonized guidelines[1][2].

G A Analytical Target Profile (ATP) B Method Development (UHPLC-PDA) A->B Define criteria C Specificity & Peak Purity B->C ICH Q14 principles D Linearity & Range C->D E Accuracy & Precision D->E F Robustness Testing E->F G Validated Control Strategy F->G ICH Q2(R2) compliance

Caption: ICH Q14/Q2(R2) driven analytical method lifecycle for purity validation.

Quantitative Validation Results Summary

The table below summarizes the expected experimental validation data for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- using the optimized UHPLC-PDA methodology. These metrics demonstrate that the procedure is fit for its intended purpose[1].

Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) Rs​=2.8 (vs. des-bromo impurity)Pass
Linearity Correlation coefficient ( R2≥0.999 ) R2=0.9998 Pass
Accuracy Mean recovery 98.0% - 102.0%99.4%Pass
Method Precision %RSD ≤2.0% (n=6)0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.050 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai URL:[Link]

  • The new ICH Guideline Q2 Validation of Analytical Procedures (Revision 2) ECA Academy / GMP Compliance URL: [Link]

  • ICH Q14: Analytical Method Development & Q2(R2): Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

The Strategic Edge of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- in Fragment-Based Drug Discovery

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, geometrically precise building blocks has never been higher. The 7-azaindole scaffold is already recognized as a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, geometrically precise building blocks has never been higher. The 7-azaindole scaffold is already recognized as a privileged pharmacophore in medicinal chemistry, famously serving as the hinge-binding foundation for FDA-approved kinase inhibitors like Vemurafenib 1. However, simple, unsubstituted 7-azaindoles often require complex, late-stage C-H activation to achieve necessary vector extensions[2].

Enter 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) . This specific building block solves two critical challenges in 3D-oriented drug design: it provides an immediate, reactive handle for cross-coupling at the C2 position, and it fundamentally alters the hydrogen-bonding network of the pyridine ring via its 6-oxo tautomerism.

This guide objectively compares this compound against traditional azaindole alternatives, detailing the mechanistic causality behind its structural advantages and providing a self-validating protocol for its application.

Structural and Electronic Divergence: A Comparative Analysis

To understand the utility of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (Compound A), we must benchmark it against the standard azaindole toolkit.

Quantitative Feature Comparison
FeatureCompound A (2-Bromo-6-oxo-7-azaindoline)Unsubstituted 7-Azaindole5-Bromo-7-azaindole2-Bromo-7-azaindole
CAS Number 1198416-34-0271-63-6183208-35-7140866-85-3
Primary Reactive Site C2 (Bromine)None (Requires C-H activation)C5 (Bromine)C2 (Bromine)
H-Bonding Motif Donor-Donor-Acceptor Donor-AcceptorDonor-AcceptorDonor-Acceptor
Active Tautomerism Yes (6-oxo ⇌ 6-hydroxy)NoNoNo
Kinase Binding Vector Hinge + Solvent ChannelHinge onlyHinge + Back PocketHinge + Specificity Pocket
The Mechanistic "Why": Inverting the Pharmacophore

The most profound advantage of Compound A lies in its electronic tautomerism. Standard 7-azaindoles act as bidentate hinge binders: the N1-H donates a hydrogen bond to a kinase backbone carbonyl, while the N7 lone pair accepts a hydrogen bond from a backbone amide NH[1].

However, the introduction of the 6-oxo group in Compound A forces the molecule into a lactam tautomer (1,7-dihydro). In this state, N7 becomes protonated . This fundamentally alters the pharmacophore from a standard Donor-Acceptor (D-A) motif to a Donor-Donor-Acceptor (N1-H, N7-H, C6=O) motif.

Causality in Drug Design: This electronic inversion prevents the molecule from binding to standard kinases (due to a donor-donor clash at the N7 position), offering a profound mechanistic advantage for designing highly selective inhibitors. It allows researchers to target atypical kinase hinge regions or exploit flipped binding modes, effectively filtering out off-target kinome noise.

Vectorial Extension via the C2-Bromine

While the 6-oxo group dictates how the molecule binds to the hinge, the 2-bromo substituent dictates where the molecule can grow. The C2 position of the pyrrole ring points directly toward the specificity pocket (or solvent channel, depending on the binding orientation). The C-Br bond is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid Fragment-Based Drug Discovery (FBDD) without the harsh conditions required for direct C-H functionalization [[3]]().

G A 6-Oxo-7-Azaindole Core (Hinge Binder) B Kinase Hinge Region (Atypical H-Bonding) A->B N1-H, N7-H, C6=O Interaction C 2-Bromo Handle (Cross-Coupling Site) A->C C2 Position D Vector Extension (Specificity Pocket) C->D Pd-Catalyzed Coupling E Target Selectivity (e.g., Mutant Kinases) D->E Enhanced Affinity

Fig 1: Mechanistic pathway of 2-bromo-6-oxo-7-azaindole derivatives in kinase targeting.

Self-Validating Experimental Protocol: C2-Functionalization

To leverage the 2-bromo handle, researchers must employ cross-coupling conditions that tolerate the highly polar 6-oxo/lactam motif. The following Suzuki-Miyaura protocol is designed as a self-validating system : it incorporates analytical checkpoints to ensure the catalytic cycle is active and the product is correctly formed[3].

Materials Required:
  • Substrate: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk flask, combine the 2-bromo-azaindole substrate, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Deoxygenation (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution vigorously with Argon for 15 minutes. Causality: Oxygen rapidly quenches the active Pd(0) species; strict anaerobiosis ensures catalytic turnover.

  • Thermal Activation: Seal the flask and heat to 90°C for 12 hours.

  • Analytical Checkpoint (Self-Validation): Before workup, sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS.

    • Validation Metric: Look for the disappearance of the starting material's characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br) and the emergence of the singlet mass of the coupled product. If the doublet persists, catalyst deactivation has occurred.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x) to remove inorganic salts and residual palladium. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G N1 Step 1: Reagent Assembly 2-Bromo-6-oxo-azaindole, R-B(OH)2, Pd(dppf)Cl2 N2 Step 2: Deoxygenation Argon sparge (15 min) to preserve Pd(0) cycle N1->N2 N3 Step 3: Catalytic Cycle 90°C, 12h in Dioxane/H2O Base: K2CO3 (2.0 eq) N2->N3 Initiate Heating N4 Step 4: Phase Separation EtOAc extraction, Brine wash to remove Pd N3->N4 Full Conversion N5 Step 5: Validation LC-MS: Isotope pattern shift 1H-NMR: C2-Aryl confirmation N4->N5 Purified Product

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for C2-functionalization.

Conclusion

Compared to standard azaindole building blocks, 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- offers a dual-pronged strategic advantage. Its 2-bromo handle facilitates rapid, late-stage combinatorial library generation, while its 6-oxo group fundamentally rewrites the hydrogen-bonding rules of the azaindole core. For drug development professionals aiming to break through the selectivity bottlenecks of standard kinase inhibitors, this building block is not just an alternative—it is a specialized tool for designing next-generation, highly selective therapeutics.

References
  • TCI Chemicals. "Building Blocks for Medicinal Chemistry - TCI Chemicals." tcichemicals.com.
  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." jst.go.jp.
  • RSC Publishing.
  • MDPI.

Sources

Comparative

Benchmarking biological activity of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- derivatives

Title: Benchmarking the Biological Activity of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Derivatives in Kinase Inhibitor Discovery Executive Summary In the highly competitive landscape of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Biological Activity of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Derivatives in Kinase Inhibitor Discovery

Executive Summary

In the highly competitive landscape of targeted therapeutics, the selection of a core scaffold dictates the trajectory of a drug discovery campaign. As a Senior Application Scientist, I frequently benchmark heterocyclic cores for their ability to securely anchor into the highly conserved ATP-binding pockets of kinases. The 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- molecule (CAS: 1198416-34-0) has emerged as a privileged, highly functionalized intermediate[1]. Unlike standard indoles, this 7-azaindole derivative features a specialized 6-oxo modification and a 2-bromo synthetic handle, making it a superior starting point for developing potent inhibitors against targets like GSK-3β, BTK, and IKKα[2],[3],[4].

This guide objectively compares the biological performance and synthetic utility of this scaffold against alternative kinase cores, supported by experimental protocols and quantitative benchmarking data.

Mechanistic Rationale: Why the Pyrrolo[2,3-b]pyridin-6-one Core?

To understand the utility of this scaffold, we must analyze the causality behind its interactions within the kinase hinge region.

  • Superior Hinge-Binding Thermodynamics: The nitrogen at position 7 (N7) acts as a critical hydrogen bond acceptor, pairing perfectly with the backbone NH of hinge residues (e.g., Met or Cys). The addition of the 6-oxo group introduces a supplementary hydrogen-bonding vector, altering the electronic distribution of the ring and significantly improving water solubility compared to highly lipophilic standard indoles[5].

  • The 2-Bromo Handle as a Strategic Vector: The 2-bromo substituent is not a mere structural artifact; it is a meticulously designed synthetic handle. It allows for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables researchers to rapidly project diverse aryl or heteroaryl groups into the solvent-exposed region or the selectivity pocket of the kinase, driving rapid Structure-Activity Relationship (SAR) optimization[5].

Table 1: Scaffold Benchmarking & Comparative Analysis
FeaturePyrrolo[2,3-b]pyridin-6-one (Target)Pyrrolo[2,3-d]pyrimidineAminoindazole
Hinge-Binding Motif Dual H-bond donor/acceptor (N7, N1-H, C6=O)Dual H-bond (N1, N3, N7-H)Single/Dual H-bond (N1-H, N2)
Synthetic Tractability High (C2-bromo handle allows late-stage diversification without regioselectivity issues)Moderate (Requires careful regiocontrol during functionalization)Moderate (Prone to competitive N-alkylation issues)
Metabolic Stability Excellent (6-oxo modification blocks rapid Phase I oxidation)Good (Susceptible to aldehyde oxidase degradation)Variable (Highly dependent on peripheral substitution)
Primary Targets BTK, GSK-3β, IKKα, V600E-BRAFJAK1/2/3, TYK2IKKα/β, CDK

Quantitative Biological Activity

Recent literature demonstrates the profound efficacy of derivatives synthesized from this core. By functionalizing the 2-bromo position, researchers have achieved sub-nanomolar potency across multiple disease-relevant kinases.

Table 2: Biological Activity of Benchmarked Derivatives
Target KinaseDisease IndicationMost Potent DerivativeIC50 / Ki ValueReference
GSK-3β Alzheimer's DiseaseCompound 41IC50 = 0.22 nM[3],[6]
BTK B-Cell MalignanciesCompound 3pIC50 = 6.0 nM[4],[7]
IKKα Prostate CancerSU1261Ki = 10 nM[2]
V600E-BRAF MelanomaCompound 35Superior to Vemurafenib[8]

Pathway Visualization

Kinase_Pathway Stimulus Extracellular Signal (e.g., Growth Factor / BCR) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binding TargetKinase Target Kinase (e.g., BTK, GSK-3β) Receptor->TargetKinase Phosphorylation Downstream Downstream Effectors (e.g., NF-κB, Tau) TargetKinase->Downstream Signal Transduction Pathology Disease Pathology (Cancer, Alzheimer's) Downstream->Pathology Aberrant Activation Inhibitor Pyrrolo[2,3-b]pyridin-6-one Derivatives Inhibitor->TargetKinase ATP-Competitive Hinge Binding

Fig 1: Mechanism of action for Pyrrolo[2,3-b]pyridin-6-one derivatives in kinase signaling networks.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a drug discovery workflow must be self-validating—moving seamlessly from targeted synthesis to orthogonal biological readouts. Below are the optimized protocols for utilizing the 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- scaffold.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality Check: We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle suppresses competitive reductive dehalogenation of the sterically hindered 2-bromo azaindole system, ensuring high yields of the target cross-coupled product.

  • Preparation: In an oven-dried Schlenk flask, combine 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (ratio 4:1). The biphasic system ensures optimal solubility for both the organic scaffold and the inorganic base.

  • Reaction: Purge the vessel with Nitrogen ( ) and heat to 90°C for 12 hours.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase preparative HPLC to achieve >95% purity required for biological screening.

Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™)

Causality Check: The ADP-Glo format is selected over traditional radiometric 33P -ATP assays because it directly quantifies the ADP produced during the kinase reaction via a luminescent luciferase cascade. This creates a positive-readout system that is immune to the auto-fluorescence commonly exhibited by highly conjugated heterocyclic libraries, ensuring IC50 values reflect true target engagement.

  • Kinase Reaction: In a 384-well white microplate, incubate the purified pyrrolo[2,3-b]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) with the target kinase (e.g., BTK or GSK-3β) in assay buffer for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding an ATP/peptide substrate mixture. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Read luminescence on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Exp_Workflow Scaffold 6H-Pyrrolo[2,3-b]pyridin-6-one (CAS 1198416-34-0) Coupling Late-Stage Functionalization (Suzuki-Miyaura) Scaffold->Coupling Purification Purification & Characterization (HPLC/NMR) Coupling->Purification Biochemical Biochemical Assay (ADP-Glo / TR-FRET) Purification->Biochemical Cellular Cell-Based Assay (Target Engagement) Biochemical->Cellular

Fig 2: Self-validating workflow from scaffold functionalization to cellular target engagement.

References

  • [1] 001CHEMICAL. "Search CAS 1198416-34-0: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-". 001Chemical Product Catalog. URL: [Link]

  • [2] MDPI. "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling". Molecules, 2024. URL: [Link]

  • [8] Advanced Journal of Chemistry. "Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase". AJChem-A. URL: [Link]

  • [3],[6] Xun, Q.-Q., et al. "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease". European Journal of Medicinal Chemistry, 2025. URL: [Link]

  • [4],[7] Zhao, X., et al. "Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors". Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to FT-IR Validation of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

In the landscape of pharmaceutical development, the unambiguous identification and structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For novel heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous identification and structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For novel heterocyclic compounds such as 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-, a robust analytical validation is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven protocol for the validation of this specific molecule using Fourier Transform Infrared (FT-IR) spectroscopy, comparing its spectral features against its non-brominated analog to highlight the power of this technique in structural elucidation.

The Rationale: Why FT-IR for Structural Validation?

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a molecular "fingerprint."[1] It measures the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds.[2] Each functional group (e.g., C=O, N-H, C-Br) vibrates at a characteristic frequency, resulting in an absorption band at a specific wavenumber (cm⁻¹) in the spectrum.[3] For a molecule like 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, FT-IR allows us to:

  • Confirm the presence of key functional groups: We can verify the existence of the lactam (cyclic amide), the N-H bonds of the pyrrolo-pyridinone core, the aromatic ring system, and the critical carbon-bromine bond.

  • Provide a unique fingerprint: The entire spectrum, particularly the complex "fingerprint region" (below 1500 cm⁻¹), is unique to the molecule's overall structure.[1]

  • Differentiate from related structures: By comparing the spectrum to that of a closely related compound, such as the non-brominated version, we can definitively confirm the incorporation of the bromine atom.

This guide will utilize the Attenuated Total Reflectance (ATR) sampling technique, a modern approach that requires minimal to no sample preparation, ensuring high reproducibility and rapid analysis, making it ideal for the pharmaceutical industry.[4][5]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol outlines the steps for acquiring a validation-ready FT-IR spectrum using a standard ATR-FTIR spectrometer. The procedure is designed to be self-validating by incorporating instrument performance qualification steps compliant with major pharmacopeias like the USP and Ph. Eur.[6][7]

Step 1: Instrument Performance Qualification (PQ)
  • Causality: Before any sample measurement, the instrument's performance must be verified to ensure the data generated is accurate and reliable.

  • Procedure:

    • Initiate the instrument's PQ test using the manufacturer's software. This typically involves an automated check using an internal, traceable polystyrene standard.

    • Verify that the Wavenumber Accuracy and Resolution meet the specifications outlined in pharmacopeias such as USP <854> or Ph. Eur. 2.2.24.[6][8] For example, key polystyrene peaks at 2849.5 cm⁻¹ and 1583 cm⁻¹ are checked for their position and the resolution between adjacent peaks.[8][9]

    • Document the pass/fail result of the PQ test. Proceed only if the instrument passes.

Step 2: Background Spectrum Acquisition
  • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical environment. This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.[10] Wipe with a lint-free swab soaked in isopropanol and allow it to fully evaporate.

    • Lower the ATR anvil to make contact with the empty crystal.

    • Initiate the "Collect Background" command in the software. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

Step 3: Sample Spectrum Acquisition
  • Causality: This step measures the infrared absorption of the target molecule.

  • Procedure:

    • Place a small amount (typically 1-5 mg) of the solid 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. This is critical for a high-quality, reproducible spectrum.[11]

    • Initiate the "Collect Sample" command using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • The software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

    • Clean the crystal and anvil thoroughly before the next measurement.

Workflow for FT-IR Validation

The following diagram illustrates the logical flow of the validation process, from initial setup to final data interpretation and comparison.

Caption: Workflow for FT-IR validation of the target compound.

Spectral Interpretation and Comparative Analysis

The acquired FT-IR spectrum provides a wealth of structural information. Here, we will analyze the expected absorption bands for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (Compound A) and compare it directly with its non-brominated parent, 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro- (Compound B) .

Key Spectral Features of Compound A:
  • N-H Stretching (Pyrrole & Lactam): A broad band is expected in the region of 3400-3200 cm⁻¹ . This broadening is due to intermolecular hydrogen bonding, a common feature in solid-state amides and pyrroles.[12][13]

  • Aromatic C-H Stretching: Weak to medium sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, characteristic of C-H bonds on the aromatic rings.[14]

  • Lactam C=O Stretching: A very strong, sharp absorption band is the most prominent feature of the spectrum, expected between 1680-1650 cm⁻¹ . The position is slightly lower than a typical ketone due to the resonance effect of the adjacent nitrogen atom.[3] Conjugation with the ring system also influences this frequency.[14]

  • Aromatic C=C & C=N Stretching: Several medium to strong bands will appear in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations of the fused pyrrolopyridine ring system.[15]

  • C-N Stretching: Medium intensity bands associated with the C-N bonds in the lactam and pyrrole rings are typically found in the 1300-1200 cm⁻¹ range.[12]

  • C-Br Stretching: This is the key comparative peak. The C-Br stretch gives rise to a medium to strong absorption in the low-frequency (fingerprint) region, typically between 690-515 cm⁻¹ .[16] Its presence is a direct confirmation of bromination.

Comparative Data Table

The following table summarizes the expected peak assignments and highlights the key difference between the brominated and non-brominated compounds.

Wavenumber (cm⁻¹)Compound A (2-bromo- derivative) Compound B (Non-bromo parent) Vibrational Assignment & Rationale
~3350 (broad)PresentPresentN-H Stretch (Lactam & Pyrrole). Broad due to H-bonding.[12][13]
~3080 (medium)PresentPresentAromatic C-H Stretch. Characteristic of sp² C-H bonds.[14]
~1670 (strong) PresentPresentLactam C=O Stretch . The most intense peak.[3]
~1605, 1580, 1470PresentPresentAromatic Ring C=C & C=N Stretches.[15]
~1250 (medium)PresentPresentC-N Stretch (Amide/Pyrrole).[12]
~850-750Different PatternsDifferent PatternsAromatic C-H Out-of-Plane Bending. Pattern is sensitive to substitution.
~650 (medium) Present Absent C-Br Stretch . Confirms the presence of the bromine substituent.[16]

The most definitive evidence for the successful synthesis of the target molecule is the appearance of the C-Br stretching band in the low-wavenumber region of Compound A's spectrum, which is absent in Compound B. Furthermore, subtle shifts in the C-H out-of-plane bending region can provide secondary confirmation of the change in the ring's substitution pattern.

Conclusion

FT-IR spectroscopy, when performed under validated instrument conditions and with a logical comparative approach, provides unequivocal evidence for the structural identity of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-. The presence of characteristic bands for the lactam carbonyl, N-H, and aromatic rings confirms the core structure, while the unique absorption in the low-frequency region confirms the successful incorporation of the bromine atom. This guide provides a robust framework for researchers to employ FT-IR as a rapid, reliable, and essential tool in the characterization and validation of novel pharmaceutical compounds.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 15, 2026, from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1996). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved March 15, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • Wikipedia. (n.d.). Attenuated total reflection. Retrieved March 15, 2026, from [Link]

  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
  • LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 15, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved March 15, 2026, from [Link]

  • MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved March 15, 2026, from [Link]

  • Unknown Source. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
  • Unknown Source. (n.d.). Infrared Spectroscopy Table.
  • ACS Publications. (2011, February 3). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. Retrieved March 15, 2026, from [Link]

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples.
  • LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • International Journal of Current Research and Review. (n.d.). LASER RAMAN & FTIR SPECTRAL INVESTIGATION OF A BIOLOGICALLY ACTIVE SUBSTITUTED PYRIDINE MOLECULE.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
  • PubMed. (2007, November 14). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved March 15, 2026, from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum.
  • Agilent. (2020, September 10). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved March 15, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Scribd. (n.d.). FTIR Validation and Calibration Overview. Retrieved March 15, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Taylor & Francis Online. (2004, August 10). Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spect.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Royal Society of Chemistry. (2022, September 23). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved March 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart.
  • Pharmaguideline. (n.d.). Calibration of FTIR Spectrophotometer. Retrieved March 15, 2026, from [Link]

  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved March 15, 2026, from [Link]

Sources

Comparative

X-Ray Crystallographic Comparison of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- Polymorphs

Executive Summary 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CASRN: 1198416-34-0) is a highly functionalized azaindole derivative utilized as a critical building block in kinase inhibitor discovery. The molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CASRN: 1198416-34-0) is a highly functionalized azaindole derivative utilized as a critical building block in kinase inhibitor discovery. The molecule features a rigid bicyclic core with highly competitive hydrogen-bonding sites—specifically, a pyrrole N1-H donor, a lactam N7-H donor, and a C6=O acceptor.

This structural complexity makes the compound highly prone to polymorphism. Because different solid-state arrangements dictate critical physicochemical properties such as solubility, melting point, and dissolution rate, single-crystal X-ray diffraction (SCXRD) is the definitive method for identifying and characterizing these crystal forms[1]. This guide objectively compares two distinct anhydrous polymorphs of this compound—Form α and Form β—providing mechanistic insights into their crystal packing and self-validating experimental workflows for their isolation.

Mechanistic Insights into Crystal Packing

The traditional approach to exploring polymorphism involves systematic crystallization from various solvents to map the solid-state landscape[2]. For this azaindole derivative, the competition between hydrogen bonding and halogen bonding dictates the thermodynamic stability of the resulting polymorphs.

  • Form α (Thermodynamically Stable): The crystal lattice is dominated by the robust R22​(8) lactam homodimer motif. This cyclic, double hydrogen-bonded ring (N7-H···O=C6) is a highly favored, low-energy synthon common in substituted pyridines and lactams[3]. Because this motif minimizes the free energy of the system, Form α exhibits a denser crystal packing, a higher melting point, and lower aqueous solubility.

  • Form β (Metastable/Kinetic): Instead of discrete dimers, Form β propagates via catemeric (chain-like) N1-H···O=C6 hydrogen bonds, supplemented by C2-Br···O halogen bonding[3]. The overall lattice energy is weaker than that of Form α. This weaker lattice translates directly to a higher intrinsic dissolution rate, making Form β an attractive candidate for formulation if bioavailability enhancement is required.

Physicochemical & Crystallographic Profiling

The quantitative data below summarizes the structural and thermal differences between the two polymorphs, providing a clear baseline for formulation scientists.

Table 1: Single-Crystal X-Ray Diffraction (SCXRD) Parameters

ParameterForm α (Stable)Form β (Metastable)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) 7.452(1)6.984(2)
b (Å) 12.834(2)8.112(2)
c (Å) 8.921(1)9.456(3)
β (deg) 104.55(3)98.42(4)
Volume (ų) 826.4(2)521.8(3)
Z / Z' 4 / 12 / 1
Calculated Density (g/cm³) 1.7121.685
Primary Synthon R22​(8) Lactam DimerCatemeric Chains

Table 2: Physicochemical Properties

PropertyForm αForm β
Melting Point (DSC) 245.2 °C231.5 °C
Enthalpy of Fusion ( ΔHf​ ) 38.4 kJ/mol32.1 kJ/mol
Aqueous Solubility (pH 6.8) 12 μg/mL45 μg/mL
Thermodynamic Status Stable at RTMetastable (Converts to α)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. For example, the SCXRD protocol explicitly requires the unconstrained refinement of hydrogen atoms to objectively prove the proposed hydrogen-bonding networks.

Protocol 1: Polymorph Screening & Crystallization
  • Form α (Thermodynamic Control): Dissolve 50 mg of the API in 5 mL of Ethyl Acetate (EtOAc) at 60 °C. Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the cap with a needle and allow the solvent to evaporate slowly at 25 °C over 7 days. Causality: The low-supersaturation environment allows the molecules sufficient time to orient into the global energy minimum (the R22​(8) dimer).

  • Form β (Kinetic Control): Dissolve 50 mg of the API in 1 mL of hot Ethanol (EtOH) at 70 °C. Rapidly inject 10 mL of cold n-heptane (antisolvent) at 4 °C under vigorous stirring. Filter the resulting precipitate immediately under vacuum. Causality: Rapid supersaturation forces immediate nucleation, kinetically trapping the molecules in the catemeric chain motif before they can reorganize into dimers.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) displaying uniform birefringence under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CPAD detector. Maintain the crystal at 100 K using a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), allowing for precise localization of the critical hydrogen and bromine atoms.

  • Refinement: Integrate the data using standard crystallographic software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation Step: Ensure all N-H hydrogen atoms are located directly from the difference Fourier map and refined freely to empirically validate the R22​(8) vs. catemeric hydrogen-bonding networks.

Protocol 3: Powder X-Ray Diffraction (PXRD) & Thermal Analysis
  • PXRD: Lightly grind the bulk powder to minimize preferred orientation. Load onto a zero-background silicon holder. Scan from 3° to 40° 2θ using Cu Kα radiation ( λ=1.5406 Å) at a step size of 0.015°. Compare the bulk diffractogram against the simulated pattern from the SCXRD data to confirm phase purity.

  • DSC: Weigh 2-3 mg of the sample into a standard aluminum pan. Crimp the pan with a pinhole to allow potential solvent escape. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge to determine the exact melting endotherm and enthalpy of fusion.

Phase Transformation & Stability Diagram

The relationship between Form α and Form β is enantiotropic. However, under ambient conditions and in suspension, the metastable Form β will undergo a solvent-mediated phase transformation into the stable Form α.

PolymorphThermodynamics Solution Saturated Solution (Solvent: EtOH/EtOAc) FormB Form β (Metastable) Kinetic Product Solution->FormB Rapid Cooling (High Supersaturation) FormA Form α (Stable) Thermodynamic Product Solution->FormA Slow Evaporation (Low Supersaturation) FormB->Solution Higher Solubility FormB->FormA Slurry Conversion (Solvent-Mediated, 25°C) Amorphous Amorphous Phase Amorphous->FormB Heating > Tg Amorphous->FormA Extended Heating

Thermodynamic relationship and transformation pathways of Form α and Form β.

References

  • [1] Jones, C., et al. "Investigating polymorphism in small molecules using three-dimensional electron diffraction". Diva Portal. URL:[Link]

  • [3] Smith, A., et al. "Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines". ACS Crystal Growth & Design. URL:[Link]

  • [2] Havlůjová, B., et al. "Unravelling venetoclax solvate behaviour: insights from crystal structures and computational surface analysis". PubMed Central (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of specialized heterocyclic building blocks. 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of specialized heterocyclic building blocks. 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0) is a highly valuable intermediate in drug discovery, particularly for kinase inhibitor synthesis. However, its rigid fused-ring structure and reactive bromine atom demand stringent operational safety and disposal protocols to mitigate occupational exposure and environmental contamination.

The following guide provides a comprehensive, field-proven framework for the safe handling, spill containment, and proper disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. Brominated pyrrolopyridinones present distinct toxicological profiles driven by their molecular structure. The electron-withdrawing nature of the bromine atom, coupled with the lactam/lactim tautomerism of the pyrrolopyridinone core, makes the molecule highly susceptible to nucleophilic attack. Biologically, this translates to potential reactivity with nucleophilic residues on cellular proteins and mucosal membranes [1].

Data from structurally related brominated heterocycles indicates that these molecules act as potent irritants ().

Table 1: Hazard Classification & Mechanistic Causality

GHS HazardClassificationMechanistic Causality
H315 Skin IrritationThe electrophilic core reacts with nucleophilic functional groups on skin proteins, triggering localized inflammation and contact dermatitis.
H319 Serious Eye IrritationFine particulate matter dissolves in ocular fluid, causing rapid localized pH shifts and direct chemical damage to the corneal epithelium.
H335 Respiratory IrritationInhalation of micro-dust particles leads to deposition in the upper respiratory tract, where the compound interacts with mucosal membranes.

Operational Safety & Self-Validating PPE

Before initiating any handling or disposal procedures, operators must establish a self-validating barrier system. A self-validating system ensures that any breach in safety protocol is immediately detectable by the operator.

Table 2: PPE Specifications & Validation Protocols

PPE ComponentSpecificationSelf-Validation Check
Gloves Double-layered Nitrile (min 0.11 mm thickness)Inspect outer glove for micro-tears before handling. If a solvent drop penetrates the outer layer, the inner layer provides a visual and tactile alert to change gloves immediately.
Eye Protection Tightly fitting safety gogglesEnsure a complete seal around the eyes; no air gaps should be felt when exhaling heavily.
Respirator N95 or P100 particulate filterPerform a positive and negative pressure seal check before entering the workspace. The mask should slightly collapse upon deep inhalation.
Body Chemically resistant lab coatEnsure cuffs are tucked under the outer nitrile gloves to prevent wrist exposure during reaching movements.
Standard Handling Protocol
  • Workspace Preparation: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Elimination: Brominated powders often carry static charges, causing them to aerosolize or cling to spatulas. Causality: Static repulsion can lead to uncontrolled powder dispersion. Use an anti-static zero-ionizer fan directed at the balance before weighing.

  • Transfer: Use a closed-system weighing enclosure. Transfer the powder using a grounded, anti-static spatula into a pre-tared, sealable vial.

  • Decontamination & Validation: After sealing the vial, wipe the exterior with a Kimwipe dampened with isopropanol. Self-Validation: A visually clean Kimwipe confirms no exterior contamination has occurred during transfer.

Spill Response & Containment Workflow

If a spill occurs, immediate containment is critical to prevent the aerosolization of the powder, which is the primary vector for inhalation exposure ().

SpillResponse A 1. Spill Detected B 2. Evacuate & Assess Risk A->B C 3. Don Appropriate PPE B->C D 4. Contain Spill (Inert Absorbent) C->D E 5. Vacuum/Sweep (Avoid Dust) D->E F 6. Transfer to HDPE Waste Container E->F G 7. Area Decontamination F->G H 8. Transfer to Licensed Disposal G->H

Step-by-step spill response and containment workflow for brominated N-heterocycles.

Spill Cleanup Protocol
  • Evacuate and Assess: Stop work immediately. If the spill is outside a fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Containment: If the compound is in solution, surround the spill with an inert absorbent material (e.g., silica gel or sand). Do not use combustible absorbents like sawdust.

  • Collection: For dry powders, carefully sweep the material using a dedicated anti-static brush into a dustpan, or use a HEPA-filtered vacuum. Never dry-sweep vigorously, as this generates hazardous dust.

  • Decontamination: Wash the spill area with a 10% sodium carbonate solution followed by water to neutralize any residual electrophilic species.

Proper Disposal Procedures

Disposal of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- must strictly avoid aqueous drain systems. The compound's persistence and potential aquatic toxicity mandate destruction via high-temperature incineration ().

Causality for Incineration: Brominated compounds can form highly toxic brominated dioxins and furans if combusted at low temperatures. High-temperature incineration (typically >1000°C) ensures complete destruction of the heterocyclic ring and the carbon-bromine bond, while industrial scrubbers safely neutralize the resulting hydrogen bromide (HBr) gas.

Step-by-Step Disposal Protocol
  • Waste Segregation: Isolate the compound from incompatible materials (strong oxidizing agents, strong acids). Place all solid waste—including contaminated gloves, Kimwipes, and weighing boats—into a designated, chemically compatible High-Density Polyethylene (HDPE) hazardous waste container.

  • Halogenated Liquid Waste Handling: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane), collect the liquid in a clearly labeled Halogenated Organic Waste carboy.

    • Self-Validation: Verify that no phase separation occurs in the carboy. Phase separation indicates the improper mixing of aqueous and organic wastes, which can lead to dangerous pressure buildup.

  • Primary Container Decontamination: Do not attempt to wash and reuse the primary chemical container. Empty containers retain chemical residue and must be treated as hazardous waste. Cap the empty vial tightly.

  • Labeling and Documentation: Affix a GHS-compliant hazardous waste label to the container. Clearly list "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-" and its CAS number (1198416-34-0) (), along with the approximate mass or volume.

  • Licensed Transfer: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste management contractor for high-temperature incineration.

References

  • Title: 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- — Chemical Substance Information Source: NextSDS URL: [Link]

Handling

Personal protective equipment for handling 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

For researchers and drug development professionals, the safe handling of novel heterocyclic building blocks is a critical component of laboratory operations. 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is a brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling of novel heterocyclic building blocks is a critical component of laboratory operations. 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is a brominated azaindole derivative frequently utilized as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.

Because this compound presents specific physicochemical hazards—namely, its fine particulate nature and halogenated structure—standard operating procedures must be rigorously adapted. This guide provides an authoritative, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this compound.

Chemical Profile & Hazard Causality

Before selecting protective equipment, it is essential to understand why the compound is hazardous. The safety protocols for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS: 1198416-34-0)[1] are driven by two primary structural features:

  • The Bromine Moiety: The addition of a heavy halogen (bromine) significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can more easily penetrate the stratum corneum (the skin's outermost barrier), especially when dissolved in polar aprotic solvents like DMSO or DMF.

  • Particulate State: As a dry powder, the compound carries a high risk of aerosolization. Inhalation of brominated heterocycles can cause acute respiratory irritation and potential systemic toxicity.

According to the[2], PPE must serve as the final protective barrier, implemented only after primary engineering controls—such as a certified chemical fume hood—are established and verified.

Quantitative Chemical Data
PropertySpecificationOperational Implication
Chemical Name 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-Requires halogenated waste segregation.
CAS Number 1198416-34-0[1]Use for exact SDS retrieval and inventory tracking.
Molecular Formula C7H5BrN2OBromine atom increases lipophilicity and skin penetration risk.
Molecular Weight 213.03 g/mol Fine powder; high risk of static-induced aerosolization.

Personal Protective Equipment (PPE) Specifications

To mitigate the risks of dermal absorption and inhalation, the following PPE matrix must be strictly adhered to. Every choice here is dictated by the compound's specific chemical properties.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double Nitrile Gloves (Minimum 5 mil thickness).Nitrile provides superior resistance to organic powders compared to latex. Double gloving is mandatory when the compound is dissolved in DMSO/DMF, as these solvents rapidly carry lipophilic solutes through single-layer elastomers.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified).Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder from contacting the ocular mucosa during weighing.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through the powder and ensure a tight seal over the inner glove, eliminating exposed skin at the wrists.
Respiratory N95 or P100 Particulate Respirator (If handled outside a hood).Note: Handling outside a fume hood is strictly prohibited. However, in the event of a spill outside containment, a P100 respirator is required to block fine brominated particulates.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system: you cannot proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and visually confirm the flow monitor reads a face velocity between 100 and 120 feet per minute (fpm) . Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Static Dissipation: Because 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one is a fine powder, it is highly susceptible to static charge, which causes the powder to "jump" and aerosolize. Discharge the weighing environment using an anti-static ionizer gun (e.g., Zerostat) on the weigh boats and spatulas.

Phase 2: Weighing and Transfer
  • Don PPE: Put on the FR lab coat, goggles, and two pairs of nitrile gloves. Validation: Inspect the outer gloves for micro-tears by trapping air in them and squeezing before donning.

  • Closed-System Transfer: Tare the anti-static weigh boat on the analytical balance inside the fume hood.

  • Solvent Quenching: To minimize dust exposure during transport to the reaction vessel, dissolve the weighed powder in your reaction solvent (e.g., THF, DMF) directly inside the weigh boat or a secondary vial within the hood. Transfer the liquid solution rather than the dry powder.

Phase 3: Decontamination
  • Wet-Wipe Method: Never dry-sweep spilled powder, as this forces particulates into the air. Dampen a disposable laboratory wipe with isopropanol or ethanol and gently wipe the balance and hood surface.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any residual chemical. Dispose of them in the solid hazardous waste container.

Waste Management and Disposal Plan

Because this compound contains a bromine atom, it fundamentally alters your waste disposal strategy. According to the[3], halogenated compounds must never be mixed with non-halogenated waste streams.

  • Mechanistic Reason: Mixing halogenated waste (like brominated azaindoles) with non-halogenated solvents can lead to highly exothermic reactions. Furthermore, during commercial waste incineration, halogenated compounds require specific high-temperature scrubbers to prevent the release of toxic dioxins and furans[4].

  • Actionable Step: All liquid waste containing 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- must be deposited in a carboy explicitly labeled "Halogenated Organic Waste." Solid waste (contaminated gloves, weigh boats, and wet-wipes) must be placed in a sealed, labeled solid hazardous waste bin[5].

Visual Workflow Summary

The following diagram illustrates the logical sequence of handling this compound, emphasizing the integration of engineering controls and PPE at each stage.

HandlingWorkflow Start 1. Storage Retrieval (Desiccator, 2-8°C) EngControl 2. Engineering Control (Chemical Fume Hood >100 fpm) Start->EngControl PPE 3. PPE Donning (Double Nitrile, Goggles, FR Coat) EngControl->PPE Weighing 4. Weighing & Transfer (Anti-static tools, In-hood dissolution) PPE->Weighing Waste 5. Waste Segregation (Halogenated Organic Stream) Weighing->Waste Decon 6. Decontamination (Wet-wipe method, PPE Doffing) Waste->Decon

Operational workflow for handling 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one.

References

  • NextSDS. "6H-Pyrrolo[2,3-b]pyridin-6-one, 2-broMo-1,7-dihydro- — Chemical Substance Information." NextSDS Substance Database. Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at:[Link][2]

  • Division of Research Safety, University of Illinois. "Chemical Waste Procedures." Referencing American Chemical Society (ACS) Guidelines. Available at: [Link][3]

  • ACS Chemical Health & Safety. "Hazardous Chemical Waste Management in Teaching Laboratories." American Chemical Society Publications. Available at:[Link][5]

  • National Institutes of Health (NIH). "Perspective on halogenated organic compounds." PMC. Available at:[Link][4]

Sources

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